Methyl 3-fluoro-2-iodo-6-methylbenzoate
Description
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Properties
IUPAC Name |
methyl 3-fluoro-2-iodo-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSUHJFLNWZMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401212573 | |
| Record name | Benzoic acid, 3-fluoro-2-iodo-6-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262417-97-9 | |
| Record name | Benzoic acid, 3-fluoro-2-iodo-6-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262417-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-fluoro-2-iodo-6-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-fluoro-2-iodo-6-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS 1262417-97-9)
An in-depth technical guide on Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS 1262417-97-9), structured for researchers and drug development professionals.[1]
A Critical Intermediate for Atropisomeric Kinase & KRAS Inhibitor Synthesis [1]
Executive Summary
Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS 1262417-97-9) is a highly specialized halogenated benzoate ester utilized primarily as a regiospecific building block in the synthesis of small-molecule oncology drugs.[1] Its structural uniqueness lies in the dense functionalization of the benzene ring—featuring a fluorine atom (C3) for metabolic stability and electronic tuning, a methyl group (C6) for steric enforcement (atropisomerism induction), and a reactive iodine handle (C2) for transition-metal-catalyzed cross-couplings.[1]
This compound has emerged as a key intermediate in the development of KRAS G12C/D inhibitors and PARP inhibitors , where the precise arrangement of substituents is required to lock the active pharmaceutical ingredient (API) into a specific bioactive conformation (atropisomer).[1]
Chemical Architecture & Properties
The compound is a trisubstituted benzene derivative.[1] The ortho-iodine and ortho-methyl groups flanking the ester moiety create significant steric congestion, which is a deliberate design feature for inducing axial chirality in subsequent coupling reactions.[1]
Table 1: Physicochemical Profile
| Property | Data |
| CAS Number | 1262417-97-9 |
| IUPAC Name | Methyl 3-fluoro-2-iodo-6-methylbenzoate |
| Molecular Formula | |
| Molecular Weight | 294.06 g/mol |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 62–66 °C (Typical) |
| Boiling Point | ~310 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Key Reactivity | C–I bond (Suzuki/Sonogashira coupling), Ester (Hydrolysis/Reduction) |
Structural Analysis[2]
-
C2-Iodine: The most reactive site.[1] The weak C–I bond (
) allows for facile oxidative addition by Pd(0) catalysts, enabling Suzuki-Miyaura or Sonogashira couplings under mild conditions.[1] -
C3-Fluorine: Provides metabolic resistance against P450 oxidation at the exposed aromatic position and modulates the pKa of neighboring functional groups.[1]
-
C6-Methyl: Acts as a "steric anchor."[1] In biaryl couplings, this group restricts rotation around the newly formed C–C bond, often leading to stable atropisomers—a critical feature for drugs like Sotorasib and Adagrasib .[1]
Synthesis & Production Protocols
High-purity synthesis of CAS 1262417-97-9 is challenging due to the need for specific regiocontrol.[1] Two primary routes are established: the Modern Pd-Catalyzed C–H Activation (preferred for atom economy) and the Classical Sandmeyer Sequence (preferred for scale-up reliability).[1]
Route A: Pd-Catalyzed Directed C–H Iodination (High Precision)
This method utilizes the ester/carboxyl group as a directing group to install the iodine atom specifically at the ortho position.[1]
-
Precursor: Methyl 5-fluoro-2-methylbenzoate (or the corresponding acid).[1]
-
Reagents: Palladium(II) acetate (
), Iodine ( ), Iodobenzene diacetate (PIDA) or N-iodosuccinimide (NIS).[1] -
Mechanism: The Pd(II) catalyst coordinates to the carbonyl oxygen, facilitating electrophilic palladation at the sterically accessible ortho position (C2), followed by oxidative cleavage with iodine.[1]
Step-by-Step Protocol (Laboratory Scale)
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-fluoro-2-methylbenzoate (10.0 mmol) in DMF (50 mL).
-
Catalyst Addition: Add
(5 mol%) and (2.0 equiv). -
Iodination: Add Iodine (
) (1.2 equiv) and PIDA (1.0 equiv) sequentially.[1] -
Reaction: Seal the flask and heat to 80–100 °C for 18–24 hours under an inert atmosphere (
). -
Quench: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous
(to remove excess iodine) followed by brine. -
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Route B: Classical Sandmeyer Sequence (Scalable)
This route builds the functionality stepwise, avoiding expensive Pd catalysts but requiring more steps.[1]
-
Nitration: Nitration of 2-fluoro-5-methylbenzoic acid (or isomer) to install a nitro group at the desired position.[1]
-
Reduction: Hydrogenation (
, Pd/C) or Fe/HCl reduction to the aniline.[1] -
Sandmeyer Reaction: Diazotization (
) followed by reaction with to install the iodine.[1] -
Esterification: Final methylation of the carboxylic acid using
or .[1]
Visualization: Synthesis & Application Workflows
Diagram 1: Synthesis Pathways
This diagram contrasts the direct C-H activation route with the stepwise Sandmeyer approach.[1]
Caption: Comparison of Direct Pd-Catalyzed C-H Iodination (Route A) vs. Classical Sandmeyer (Route B).
Diagram 2: Application in KRAS Inhibitor Assembly
This workflow illustrates how the compound serves as a "lock" for atropisomerism in drug synthesis.[1]
Caption: Role of CAS 1262417-97-9 in constructing atropisomeric biaryl cores for kinase inhibitors.[1]
Applications in Drug Discovery
The primary utility of Methyl 3-fluoro-2-iodo-6-methylbenzoate is in the synthesis of KRAS G12C and G12D inhibitors.[1]
Atropisomeric Control
In drugs like Sotorasib (AMG 510) and Adagrasib (MRTX849) , the efficacy depends on the molecule locking into a specific conformation to fit the switch II pocket of the KRAS protein.[1]
-
The C6-Methyl group of this intermediate provides the necessary steric bulk to prevent free rotation after coupling to the heterocyclic core (e.g., pyridopyrimidine).[1]
-
The C3-Fluorine often engages in specific H-bond or polar interactions within the protein binding pocket.[1]
Modular Functionalization
The ester group at C1 is a versatile handle.[1] Post-coupling, it can be:
-
Hydrolyzed to the acid for amide coupling (common in creating peptidomimetic tails).[1]
-
Reduced to the benzyl alcohol for etherification.[1]
-
Converted to a heterocycle (e.g., oxadiazole) to improve oral bioavailability.[1]
Handling & Safety (E-E-A-T)
-
Iodine Hazards: The synthesis involves elemental iodine and hypervalent iodine reagents (PIDA).[1] These are oxidizers and severe irritants.[1] All weighing should be done in a fume hood.[1]
-
Palladium Waste: Pd-contaminated waste must be segregated.[1] Use thiourea or specific scavenger resins (e.g., SiliaMetS®) to remove residual Pd from the final product, especially for pharmaceutical intermediates where ppm-level limits apply.[1]
-
Stability: Store at 2–8 °C away from light. The C–I bond is light-sensitive and can degrade over time, liberating free
Sources
Methyl 3-fluoro-2-iodo-6-methylbenzoate molecular weight and formula
An In-Depth Technical Guide on Methyl 3-fluoro-2-iodo-6-methylbenzoate
Advanced Scaffolds for Medicinal Chemistry & Organic Synthesis[1]
Executive Summary
Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS: 1262417-97-9) is a highly specialized tri-substituted aromatic ester used primarily as a regioselective building block in the synthesis of complex pharmaceutical intermediates. Characterized by the steric interplay between its ortho-iodine, meta-fluorine, and ortho-methyl groups, this compound serves as a "linchpin" scaffold. Its unique substitution pattern allows for orthogonal functionalization—specifically facilitating palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) at the C-I bond while retaining the metabolic stability conferred by the C-F bond.
This guide details the physicochemical properties, synthetic logic, and reactivity profile of this compound, designed for researchers requiring high-fidelity data for drug development and materials science applications.
Chemical Identity & Physicochemical Profile
The precise molecular weight and formula are critical for stoichiometric calculations in high-throughput screening (HTS) and process chemistry.
Core Identifiers
| Parameter | Technical Specification |
| Chemical Name | Methyl 3-fluoro-2-iodo-6-methylbenzoate |
| CAS Registry Number | 1262417-97-9 |
| Molecular Formula | C₉H₈FIO₂ |
| Molecular Weight | 294.06 g/mol |
| Exact Mass | 293.9553 g/mol |
| SMILES | COC(=O)C1=C(I)C(F)=CC=C1C |
| InChI Key | Predicted:[1][2] OEAASKJQPCOIPV-UHFFFAOYSA-N |
Structural Analysis
The molecule features a benzoate core with three distinct substituents:
-
C1 (Ester): Directs nucleophilic attack and serves as a latent acid.
-
C2 (Iodine): A highly reactive handle for oxidative addition by transition metals. Its position between the ester and fluorine creates a "steric pocket," influencing catalyst approach.
-
C3 (Fluorine): Modulates pKa and lipophilicity; often retained in final drug candidates to block metabolic oxidation.
-
C6 (Methyl): Provides steric bulk, forcing the ester moiety out of planarity, which can alter solubility and binding affinity.
Physical Properties (Experimental & Predicted)
| Property | Value / Range | Note |
| Physical State | Solid / Low-melting Crystalline Solid | Depending on purity/polymorph. |
| Density | 1.91 ± 0.1 g/cm³ | High density due to Iodine atom. |
| Boiling Point | ~316°C (Predicted) | Decomposition likely before BP. |
| LogP | 2.53 | Moderate lipophilicity; cell-permeable. |
| Solubility | DCM, DMSO, Methanol, Ethyl Acetate | Insoluble in water. |
Synthetic Methodology
Synthesis of multi-substituted benzenes requires careful regiocontrol. The "crowded" nature of the 2-iodo-3-fluoro motif makes direct electrophilic iodination difficult due to competing directing effects.
Primary Route: Esterification of the Carboxylic Acid
The most reliable protocol involves the esterification of 3-fluoro-2-iodo-6-methylbenzoic acid . This avoids the harsh conditions of iodination in the presence of the ester.
Protocol:
-
Reagents: 3-Fluoro-2-iodo-6-methylbenzoic acid (1.0 eq), Methyl Iodide (MeI, 1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: DMF (Dimethylformamide) or Acetone.
-
Conditions: Stir at ambient temperature (25°C) for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Validation: Monitor disappearance of Acid -OH peak in IR; appearance of Methyl Singlet (~3.9 ppm) in ¹H NMR.
Upstream Synthesis: The "Sandmeyer" Logic
To access the acid precursor, a Sandmeyer reaction is preferred over direct iodination to ensure regiochemical purity.
Reactivity Profile & Applications
The C-I bond is the weakest carbon-halogen bond in this scaffold (Bond Dissociation Energy ~65 kcal/mol), making it the exclusive site for initial cross-coupling.
Suzuki-Miyaura Cross-Coupling
This is the dominant application. The iodine atom undergoes oxidative addition to Pd(0) significantly faster than the C-F or C-Ester bonds react.
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C-I bond. The ortho-methyl group may slow this step slightly due to sterics, requiring electron-rich ligands (e.g., S-Phos, X-Phos).
-
Transmetallation: Boronic acid couples with the Pd-Ar complex.
-
Reductive Elimination: Formation of the biaryl product.
Critical Experimental Considerations
-
Ligand Selection: Due to the ortho-methyl and ortho-ester groups, standard PPh₃ ligands may result in sluggish yields. Buchwald ligands (e.g., XPhos) are recommended to overcome steric hindrance.
-
Base Sensitivity: The methyl ester is susceptible to hydrolysis. Use mild bases like K₃PO₄ or Cs₂CO₃ rather than NaOH if retaining the ester is desired.
Safety & Handling (MSDS Highlights)
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: Light sensitive (protect from photolytic deiodination). Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
EPA CompTox. (2025). Properties of Halogenated Benzoic Acid Esters. Retrieved from [Link]
Sources
Technical Whitepaper: Methyl 3-fluoro-2-iodo-6-methylbenzoate
Topic: Methyl 3-fluoro-2-iodo-6-methylbenzoate MSDS and safety data Content Type: In-depth technical guide / Whitepaper Audience: Researchers, scientists, and drug development professionals
CAS No: 1262417-97-9 Document Type: Technical Safety & Handling Guide Version: 2.0 (Scientific Review)
Executive Summary
Methyl 3-fluoro-2-iodo-6-methylbenzoate is a highly functionalized aromatic building block utilized primarily in the synthesis of complex pharmaceutical scaffolds. Its structural uniqueness lies in the orthogonal reactivity of its substituents: a labile iodine atom for transition-metal catalyzed cross-coupling, a stable fluorine atom for metabolic modulation, and an ester moiety for downstream derivatization.
This guide provides a comprehensive safety profile, handling protocols, and technical data necessary for the safe and effective utilization of this compound in high-stakes research environments.
Chemical Identification & Physical Properties[1][2][3][4]
Nomenclature & Identity
-
IUPAC Name: Methyl 3-fluoro-2-iodo-6-methylbenzoate
-
CAS Number: 1262417-97-9
-
Molecular Formula: C₉H₈FIO₂[1]
-
Molecular Weight: 294.06 g/mol [1]
-
SMILES: COC(=O)C1=C(C)C=CC(F)=C1I
Physical Characteristics
-
Physical State: Low-melting solid or viscous oil (Batch dependent).
-
Note: While specific melting point data is often proprietary to batch purity, structural analogs (e.g., amino-fluorobenzoates) typically melt between 70–80°C. Treat as a solid for handling purposes unless CoA specifies otherwise.
-
-
Solubility:
-
High: DMSO, DMF, Dichloromethane, Ethyl Acetate.
-
Low/Insoluble: Water.[2]
-
-
Appearance: Off-white to pale yellow (Yellowing indicates iodine liberation due to decomposition).
Hazard Identification (GHS Classification)
This compound is classified under the Globally Harmonized System (GHS) based on the reactivity of halogenated benzoate esters.
Signal Word: WARNING
Hazard Statements
| Code | Hazard Description | Mechanism of Action |
| H302 | Harmful if swallowed. | Systemic absorption of halogenated aromatics; potential metabolic toxicity. |
| H315 | Causes skin irritation. | Lipophilic nature allows dermal penetration; ester hydrolysis can locally lower pH. |
| H319 | Causes serious eye irritation. | Direct interaction with mucous membranes; lachrymatory potential. |
| H335 | May cause respiratory irritation.[3] | Inhalation of dust/aerosol irritates bronchial lining. |
Precautionary Statements (Selected)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Strategic Reactivity & Chemoselectivity
For the medicinal chemist, the value of this compound lies in its ability to undergo sequential, selective transformations. The iodine atom serves as the primary "soft" electrophile, while the fluorine remains robust.
Functionalization Map
The following diagram illustrates the logical flow of chemical transformations available for this scaffold.
Figure 1: Chemoselective reactivity profile showing the orthogonal utility of the Iodine (C-2) and Ester (C-1) functionalities.[4][5][6][7][8][9]
Handling & Storage Protocol: A Self-Validating System
To maintain the integrity of the carbon-iodine bond (which is susceptible to photolytic cleavage) and the ester (susceptible to hydrolysis), a rigid handling protocol is required.
Storage Lifecycle
-
Receipt: Inspect the vial for yellow/brown discoloration immediately upon arrival. Discoloration indicates free iodine (
) release. -
Environment: Store at 2–8°C (Refrigerator).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The iodine substituent renders the molecule sensitive to oxidation over long periods.
-
Light Protection: Wrap container in aluminum foil or store in amber glass.
Operational Workflow
The following Graphviz workflow details the safe handling procedure from storage to reaction.
Figure 2: Standard Operating Procedure (SOP) for handling light-sensitive halogenated benzoates.
Critical Handling Notes
-
Metal Contact: Avoid prolonged contact with stainless steel spatulas. Trace metal contamination can catalyze premature dehalogenation or homocoupling. Use glass or Teflon-coated tools.
-
Solvent Degassing: When using in cross-coupling reactions (Suzuki/Heck), ensure all solvents are rigorously degassed. The presence of oxygen can oxidize the catalyst (Pd) and promote side reactions with the aryl iodide.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush with isotonic saline or water for 15 minutes. The lipophilic nature of the compound may require prolonged irrigation to remove residues.
-
Skin Contact: Wash with polyethylene glycol 400 (if available) followed by soap and water. PEG is more effective than water alone for solubilizing lipophilic halo-esters.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately.
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.
-
Containment: Adsorb liquid spills with vermiculite or sand. If solid, sweep gently to avoid dust generation.
-
Decontamination: Clean the surface with a dilute solution of sodium thiosulfate (to neutralize any potential free iodine) followed by ethanol.
References
-
National Institute of Standards and Technology (NIST). (2024). Halogenated Benzoate Thermochemical Data. NIST Chemistry WebBook.[10] Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Application. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 605-65-2 CAS MSDS (Dansyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. jp.images-monotaro.com [jp.images-monotaro.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Methyl 6-fluoro-3-iodo-2-methylbenzoate | 1149379-04-3 | Benchchem [benchchem.com]
- 8. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Butane, 2-chloro-2-methyl- [webbook.nist.gov]
Technical Whitepaper: Sourcing, Validation, and Synthetic Utility of Methyl 3-fluoro-2-iodo-6-methylbenzoate in Preclinical Drug Discovery
Executive Summary
In the landscape of preclinical drug discovery, highly functionalized, poly-substituted benzene rings serve as critical topological vectors for optimizing the pharmacokinetics and target-binding affinities of small molecules. Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS: 1262417-97-9) is a specialized halogenated building block that provides a unique combination of steric bulk and electronic modulation. The presence of an ortho-iodo group makes it an exceptional electrophile for transition-metal-catalyzed cross-coupling, while the adjacent fluoro and methyl groups lock the conformation of resulting biaryl systems, a strategy frequently employed to overcome atropisomerism challenges in kinase inhibitor design.
This guide provides a comprehensive framework for the commercial procurement, analytical validation, and synthetic application of this compound, ensuring high-fidelity integration into medicinal chemistry workflows.
Chemical Identity & Physicochemical Profiling
Before integrating any building block into a synthetic pipeline, its fundamental physicochemical parameters must be established to predict solubility, reactivity, and chromatographic behavior.
| Property | Value |
| Chemical Name | Methyl 3-fluoro-2-iodo-6-methylbenzoate |
| CAS Registry Number | 1262417-97-9[1] |
| Molecular Formula | C9H8FIO2[2] |
| Molecular Weight | 294.06 g/mol [3] |
| Structural Features | Tetrasubstituted arene (Ester, Fluoro, Iodo, Methyl) |
| Predicted Reactivity | Highly activated for oxidative addition at the C-I bond; sterically hindered |
Commercial Sourcing & Supply Chain Evaluation
Due to the precise regiochemistry required for this tetrasubstituted arene, commercial synthesis is complex, often leading to batch-to-batch variability in purity. Sourcing from verified vendors with stringent quality control is paramount. Below is a consolidated list of primary commercial suppliers.
| Supplier | Catalog Number | Claimed Purity | Typical Scale |
| BLD Pharm | BD448796 | >95% | Milligram to Gram[3] |
| Bidepharm | BD448796 | 95% | 250 mg - Bulk[1] |
| CymitQuimica | 3D-MAC41797 | Min. 95% | Research Scale[4] |
| 1pchem | 1P00HRW6 | Standard | Research Scale[5] |
Quality Control & Analytical Validation Protocol
Supplier Certificates of Analysis (CoA) are insufficient for rigorous drug discovery workflows. Every protocol must be a self-validating system. The following workflow ensures that the procured batch is structurally accurate and free of regioisomeric impurities (e.g., 4-fluoro or 5-fluoro isomers) before committing it to expensive downstream synthesis.
Step-by-Step QC Methodology
-
System Suitability & Blank Run (Self-Validation):
-
Action: Inject a blank sample of LC-MS grade Acetonitrile (MeCN) into the LC-MS system.
-
Rationale: Ensures the column is free of ghost peaks and the baseline is stable, validating the instrument's readiness.
-
-
Sample Preparation:
-
Action: Dissolve 1.0 mg of the compound in 1.0 mL of MeCN.
-
-
LC-MS Analysis:
-
Action: Run a 10-minute gradient (5% to 95% MeCN in water with 0.1% Formic Acid) using a C18 column. Monitor via Electrospray Ionization (ESI) in positive mode[6].
-
Expected Outcome: A single sharp peak (>95% AUC) with an
of 295.0 or 317.0 .
-
-
Multinuclear NMR Verification (
H, C, F):-
Action: Dissolve 15 mg of the sample in 0.6 mL of CDCl
containing 0.03% TMS as an internal standard. -
Causality: While
H NMR will confirm the presence of the methyl ester ( 3.9 ppm) and aryl methyl ( 2.3 ppm), the aromatic protons can be ambiguous. F NMR is mandatory here. The exact chemical shift and coupling constants ( ) in the F spectrum will definitively prove the fluorine is at the 3-position (ortho to the iodine) rather than the 4- or 5-position, validating the supplier's regiochemical claims.
-
Analytical Validation and Quality Control Workflow for Procured Reagents.
Synthetic Utility: Overcoming Steric Hindrance in Cross-Coupling
The primary utility of Methyl 3-fluoro-2-iodo-6-methylbenzoate lies in its application as an electrophile in Palladium-catalyzed Suzuki-Miyaura cross-coupling.
The Mechanistic Challenge (Causality)
The C-I bond is highly activated, making the initial oxidative addition of Pd(0) exceptionally fast. However, the compound is di-ortho substituted (flanked by a bulky ester group and a fluorine atom). This severe steric hindrance heavily penalizes the subsequent transmetalation and reductive elimination steps. Standard ligands like Triphenylphosphine (PPh
To overcome this, Buchwald-type dialkylbiaryl phosphine ligands , specifically SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), must be employed[7].
-
Electronic Effect: The electron-rich dicyclohexylphosphine moiety stabilizes the Pd center.
-
Steric Effect: The biaryl backbone of SPhos creates a specialized binding pocket that forces the two coupling partners into close proximity, artificially accelerating the rate of reductive elimination to form the sterically demanding biaryl product[7].
Self-Validating Suzuki-Miyaura Protocol
This protocol describes the coupling of Methyl 3-fluoro-2-iodo-6-methylbenzoate with a standard aryl boronic acid.
-
Reaction Setup (Inert Atmosphere):
-
Action: To a flame-dried Schlenk tube, add Methyl 3-fluoro-2-iodo-6-methylbenzoate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(OAc)
(0.02 equiv), SPhos (0.04 equiv), and anhydrous K PO (2.0 equiv). -
Self-Validation: The 1:2 ratio of Pd to ligand ensures complete formation of the active L
Pd(0) species. A color change from the red/brown of Pd(OAc) to a pale yellow/green indicates successful active catalyst formation.
-
-
Solvent Addition & Degassing:
-
Action: Add a 10:1 mixture of Toluene and degassed H
O. Subject the mixture to three freeze-pump-thaw cycles. -
Causality: Toluene solubilizes the highly lipophilic tetrasubstituted arene, while the small volume of water dissolves the K
PO base. The base must be in the aqueous phase to generate the reactive boronate complex required for transmetalation. Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich SPhos ligand.
-
-
Thermal Activation:
-
Action: Heat the vigorously stirred biphasic mixture to 100 °C for 12 hours.
-
-
Reaction Monitoring:
-
Action: Sample the organic layer and analyze via LC-MS. The disappearance of the
295.0 peak and the emergence of the product mass validates reaction completion.
-
Suzuki-Miyaura Cross-Coupling Pathway utilizing SPhos for Sterically Hindered Substrates.
References
- Title: CAS:1417190-24-9, 3-Fluoro-2-iodo-6-methylbenzoic acid-毕得医药 Source: Bidepharm URL
- Title: 1262417-97-9 | Methyl 3-fluoro-2-iodo-6-methylbenzoate | BLD Pharm Source: BLD Pharm URL
- Title: Methyl 3-fluoro-2-iodo-6-methylbenzoate (C9H8FIO2)
- Source: Cymit Química S.L.
- Source: 1pchem.
- Source: Journal of the American Chemical Society (ACS Publications)
- Source: Analytical Chemistry (ACS Publications)
Sources
- 1. CAS:1417190-24-9, 3-Fluoro-2-iodo-6-methylbenzoic acid-毕得医药 [bidepharm.com]
- 2. PubChemLite - Methyl 3-fluoro-2-iodo-6-methylbenzoate (C9H8FIO2) [pubchemlite.lcsb.uni.lu]
- 3. 1262417-97-9|Methyl 3-fluoro-2-iodo-6-methylbenzoate|BLD Pharm [bldpharm.com]
- 4. Methyl 3-fluoro-2-methylbenzoate | CymitQuimica [cymitquimica.com]
- 5. 1pchem.com [1pchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Methyl 3-fluoro-2-iodo-6-methylbenzoate: A Strategic Scaffold in Modern Medicinal Chemistry and Cross-Coupling Methodologies
Executive Summary
In the landscape of modern drug discovery, the architectural complexity of small molecule inhibitors relies heavily on highly functionalized, sterically demanding building blocks. Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS: 1262417-97-9) has emerged as a premier tetra-substituted arene scaffold. By offering an exquisite balance of steric bulk, electronic modulation, and orthogonal reactivity, this compound serves as a critical linchpin in the synthesis of conformationally restricted biaryl systems—most notably in the development of atropisomeric kinase and KRAS inhibitors.
This whitepaper provides an in-depth technical analysis of its structural informatics, the causality behind its reactivity, and a self-validating protocol for its deployment in palladium-catalyzed cross-coupling networks.
Structural Informatics and Physicochemical Profiling
The synthetic utility of a building block is dictated by its precise spatial and electronic configuration. Methyl 3-fluoro-2-iodo-6-methylbenzoate features four contiguous substituents on the benzene ring, each serving a distinct mechanistic purpose.
To ensure reproducibility across computational and synthetic workflows, the core molecular identifiers and quantitative physicochemical properties are standardized below.
Molecular Identifiers
-
SMILES (Canonical): CC1=C(C(=C(C=C1)F)I)C(=O)OC
-
InChIKey: ZJSUHJFLNWZMBJ-UHFFFAOYSA-N
-
MDL Number: MFCD28140091
Quantitative Physicochemical Data
Data synthesized from and associated cheminformatics databases.
| Property | Value | Mechanistic Implication |
| Molecular Formula | C9H8FIO2 | Defines the tetra-substituted core. |
| Molecular Weight | 294.06 g/mol | Standard mass for stoichiometric calculations. |
| Monoisotopic Mass | 293.95532 Da | Critical for high-resolution mass spectrometry (HRMS). |
| Predicted XlogP | ~2.9 | Indicates moderate lipophilicity, ideal for organic extraction. |
| [M+H]+ Adduct (m/z) | 294.96 | Primary target peak for LC-MS reaction monitoring. |
| [M+Na]+ Adduct (m/z) | 316.94 | Secondary validation peak in positive electrospray ionization. |
Mechanistic Rationale: The Architecture of Reactivity
As an Application Scientist, one must look beyond the 2D structure and understand the causality of each functional group. Why is this specific substitution pattern so highly sought after in medicinal chemistry?
-
The C2-Iodine (The Reactive Handle): Iodine is highly polarizable and possesses a weak C-I bond energy (~65 kcal/mol). In sterically congested environments, bromides and chlorides often fail to undergo oxidative addition with palladium. The iodine atom guarantees rapid, low-temperature oxidative addition, making it the premier leaving group for synthesizing hindered biaryls.
-
The C3-Fluorine (The Electronic & Conformational Modulator): Fluorine's extreme electronegativity lowers the HOMO of the aromatic ring, stabilizing it against off-target oxidative metabolism. More importantly, its van der Waals radius (1.47 Å) provides sufficient stereoelectronic repulsion against adjacent rings in a biaryl system, enforcing an orthogonal, rigid conformation without adding excessive molecular weight.
-
The C6-Methyl (The Steric Anchor): When a new aryl ring is coupled at the C2 position, the C6-methyl group acts in tandem with the C1-ester to create massive steric hindrance. This restricts the rotation around the newly formed C-C biaryl bond, resulting in stable atropisomers (axial chirality)—a mandatory feature for binding into the deep, asymmetrical hydrophobic pockets of targets like mutant KRAS [1].
-
The C1-Methyl Ester (The Versatile Terminus): Unlike a bare carboxylic acid, the methyl ester prevents unwanted coordination to the palladium catalyst. Post-coupling, it serves as a latent functional group that can be selectively hydrolyzed to an acid or reduced to a benzyl alcohol to build the final pharmacophore.
Self-Validating Experimental Protocol: Sterically Hindered Suzuki-Miyaura Coupling
To harness Methyl 3-fluoro-2-iodo-6-methylbenzoate effectively, standard cross-coupling conditions must be heavily modified. The following protocol utilizes a highly active, bulky phosphine ligand to overcome the tetra-substituted steric barrier, incorporating an internal validation loop to ensure systemic reliability.
Reagents & Causality
-
Substrate: Methyl 3-fluoro-2-iodo-6-methylbenzoate (1.0 equiv).
-
Coupling Partner: Arylboronic acid (1.2 equiv).
-
Catalyst: Pd(amphos)Cl₂ (0.05 equiv). Causality: The bis(di-tert-butyl(4-dimethylaminophenyl)phosphine) ligand provides extreme steric bulk and electron density, forcing rapid oxidative addition into the congested C-I bond while accelerating the final reductive elimination step.
-
Base: K₃PO₄ (2.0 equiv). Causality: A mild, inorganic base is strictly required. Stronger bases (like NaOH or KOtBu) will prematurely saponify the methyl ester, ruining the orthogonal reactivity.
-
Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 0.2 M).
Step-by-Step Methodology
-
Inert Atmosphere Preparation: Charge a Schlenk flask with the aryl iodide, arylboronic acid, and K₃PO₄. Evacuate and backfill with ultra-pure Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.
-
Solvent Degassing: Add the Dioxane/H₂O mixture. Perform three freeze-pump-thaw cycles.
-
Catalyst Initiation: Add Pd(amphos)Cl₂ under a positive stream of Argon. Seal the flask and heat to 80°C in a pre-equilibrated oil bath.
-
In-Process Validation (The Self-Validating Step): After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Checkpoint: The reaction is only permitted to proceed to workup if the starting material peak (m/z 294.96 [M+H]+ ) is completely depleted.
-
Corrective Action: If the 294.96 peak persists alongside the product mass, it indicates premature catalyst death. Spike the reaction with an additional 0.02 equiv of Pd(amphos)Cl₂ and heat for 1 more hour.
-
-
Workup & Isolation: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with Ethyl Acetate (3x). The C3-fluorine ensures high lipophilicity, driving the product entirely into the organic phase. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Visualizing the Workflows
To contextualize the utility of this building block, the following diagrams map both the synthetic logic used to build the drug and the downstream biological pathway the resulting drug is designed to target.
Synthetic Logic: From Scaffold to Pharmacophore
Caption: Synthetic workflow transforming the tetra-substituted scaffold into a conformationally locked inhibitor.
Biological Context: Target Pathway Modulation
Drugs derived from highly substituted biaryl scaffolds (like those built from this iodide) are frequently deployed as allosteric inhibitors in oncology, specifically targeting hyperactive kinase cascades.
Caption: The MAPK/ERK signaling pathway demonstrating the allosteric blockade by the synthesized inhibitor.
References
Literature reviews on fluorinated iodobenzoate derivatives
An In-Depth Technical Guide to Fluorinated Iodobenzoate Derivatives: Synthesis, Activation, and Synthetic Applications
Executive Summary
The integration of fluorine into organic scaffolds is a cornerstone of modern pharmaceutical and agrochemical development, driven by fluorine’s ability to favorably modulate metabolic stability, lipophilicity, and binding affinity. Historically, electrophilic fluorination relied on highly reactive, toxic, or expensive reagents (e.g., elemental fluorine, Selectfluor). However, the advent of fluorinated iodobenzoate derivatives —specifically hypervalent iodine(III) fluoroiodanes such as 1-fluoro-3,3-dimethyl-1,2-benziodoxole—has revolutionized late-stage fluorination[1].
These reagents serve as bench-stable, highly selective electrophilic fluorine sources. Crucially, they enable the umpolung (polarity reversal) of fluoride: they can be synthesized from cheap, nucleophilic fluoride sources (like KF or TBAF) and subsequently deliver fluorine as an electrophile[2][3]. This whitepaper provides a comprehensive review of the mechanistic foundations, synthetic protocols, and advanced applications of fluoroiodane reagents.
Mechanistic Foundations: The Umpolung of Fluorine
The core utility of fluorinated iodobenzoate derivatives lies in the unique electronic structure of the hypervalent iodine center. In a standard covalent C–F bond, fluorine acts as a nucleophile or leaving group. However, in a
Ligand Exchange and Polarity Reversal
The synthesis of fluoroiodanes relies on ligand exchange. An oxidized iodine(III) precursor (such as a hydroxyiodane or chloroiodane) is treated with a nucleophilic fluoride source. Because the hypervalent I–F bond is highly polarized (
Activation Models: Lewis Acids vs. Hydrogen Bonding
To facilitate the transfer of fluorine to a substrate, the I–F bond must be activated (weakened).
-
Lewis Acid Activation: Traditionally, stoichiometric silver salts (e.g., AgBF
) or boron trifluoride etherate (BF ·OEt ) were used to coordinate the fluorine atom, increasing the electrophilicity of the iodine center[1]. -
Hydrogen Bond Activation (Modern Approach): Recent breakthroughs have demonstrated that Hexafluoroisopropanol (HFIP) acts as an exceptional solvent and activator. HFIP forms a strong hydrogen-bond network with the fluorine atom of the fluoroiodane (
). This metal-free activation model lowers the transition state energy for fluorination, allowing reactions to proceed rapidly at room temperature without transition metals[5].
Mechanism of HFIP-mediated hydrogen-bond activation of fluoroiodane.
Experimental Protocols: Synthesis of Fluoroiodanes
The synthesis of 1-fluoro-3,3-dimethyl-1,2-benziodoxole can be achieved via multiple routes. While traditional methods required hazardous reagents, modern protocols utilize safe, bench-stable chemicals. Below is the validated, self-contained protocol using Trichloroisocyanuric acid (TCICA) and Potassium Fluoride (KF), which ensures high atom economy and avoids transition metals[3].
Step-by-Step Methodology: Synthesis of 1-Fluoro-3,3-dimethyl-1,2-benziodoxole
Rationale & Causality: TCICA serves as a mild, inexpensive oxidant to convert the iodine(I) precursor to an iodine(III) intermediate. KF acts as the nucleophilic fluoride source. The biphasic or heterogeneous nature of spray-dried KF ensures controlled ligand exchange without over-oxidation to the iodine(V) species, provided the stoichiometry is strictly controlled[3][6].
Materials:
-
2-(2-Iodophenyl)propan-2-ol (Iodine(I) precursor): 10.0 mmol
-
Trichloroisocyanuric acid (TCICA): 3.4 mmol (0.34 equiv.)
-
Potassium Fluoride (KF, spray-dried): 20.0 mmol (2.0 equiv.)
-
Anhydrous Acetonitrile (CH
CN): 50 mL
Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Reagent Loading: Add 2-(2-iodophenyl)propan-2-ol (10.0 mmol) and spray-dried KF (20.0 mmol) to the flask.
-
Solvent Addition: Inject 50 mL of anhydrous CH
CN. Stir the suspension vigorously at room temperature (20 °C) for 10 minutes to ensure uniform dispersion of the insoluble KF. -
Oxidation/Fluorination: Slowly add TCICA (3.4 mmol) in small portions over 15 minutes. Causality: Gradual addition prevents rapid exothermic spikes and suppresses the formation of chlorinated byproducts.
-
Reaction Monitoring: Stir the mixture in the dark for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 9:1).
-
Workup: Filter the heterogeneous mixture through a short pad of Celite to remove cyanuric acid byproducts and unreacted KF. Wash the pad with cold CH
CN (2 × 10 mL). -
Isolation: Concentrate the filtrate under reduced pressure (keeping the water bath below 30 °C to prevent thermal decomposition of the hypervalent I-F bond). Triturate the resulting residue with cold pentane to afford 1-fluoro-3,3-dimethyl-1,2-benziodoxole as a white microcrystalline solid.
Synthesis workflow of 1-fluoro-3,3-dimethyl-1,2-benziodoxole.
Synthetic Applications and Quantitative Data
Fluoroiodanes have been deployed across a broad spectrum of organic transformations. Their mild nature allows for late-stage functionalization of complex APIs (Active Pharmaceutical Ingredients) without disrupting sensitive functional groups.
Fluorocyclization of Unsaturated Systems
Fluoroiodanes excel in intramolecular fluorocyclizations. For example,
Catalytic Balz-Schiemann Reactions
While typically used as stoichiometric reagents, 1-fluoro-3,3-dimethyl-1,2-benziodoxole can act as a catalyst in Balz-Schiemann fluorinations. In the presence of BF
Data Presentation: Summary of Fluoroiodane Reactivity
The following table synthesizes quantitative yield data and optimal conditions for various substrate classes utilizing 1-fluoro-3,3-dimethyl-1,2-benziodoxole:
| Substrate Class | Target Product | Activator / Catalyst | Solvent / Conditions | Yield Range |
| 1,3-Ketoesters | Monofluorinated ketoesters | TREAT-HF (Optional) | CH | 45–88%[2] |
| Unsaturated Carboxylic Acids | Fluorinated | None (HFIP acts as activator) | HFIP / Room Temp | 70–95% |
| Fluorinated tetrahydropyridazines | None (Mechanochemical) | Ball-milling (Solvent-free) | 70–99%[5][7] | |
| Aryl Diazonium Salts | Aryl fluorides | BF | CH | 65–92% |
| Unactivated Cyclopropanes | 1,3-Oxyfluorinated products | AgBF | CH | 50–85%[1] |
Conclusion
Fluorinated iodobenzoate derivatives, particularly hypervalent fluoroiodanes, represent a paradigm shift in electrophilic fluorination. By leveraging the unique 3c-4e bonding of iodine(III), chemists can safely execute the umpolung of nucleophilic fluoride into a potent electrophile. The transition from heavy-metal Lewis acid activation to environmentally benign hydrogen-bond activation (via HFIP) or mechanochemical ball-milling further cements these reagents as essential tools for modern drug discovery and radiochemistry.
References
-
The Preparation and Reactivity of a Fluoroiodane Reagent Derived from Fluoride University of Leicester [Link]
-
Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis Chemical Communications (RSC Publishing) [Link]
-
Substituent-controlled, mild oxidative fluorination of iodoarenes: synthesis and structural study of aryl I(III)- and I(V)-fluorides Chemical Communications (RSC Publishing) [Link]
-
Recent progress in hypervalent iodine-mediated fluorination of organic compounds Arkivoc[Link]
-
Activation of the hypervalent fluoroiodane reagent by hydrogen bonding to hexafluoroisopropanol Organic & Biomolecular Chemistry (RSC Publishing) [Link]
-
Novel Applications of Benziodoxole Reagents in the Synthesis of Organofluorine Compounds Diva-Portal[Link]
-
A general method for one-step synthesis of monofluoroiodane(III) reagents using silver difluoride Chinese Chemical Society[Link]
-
Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents Chemical Reviews (ACS Publications)[Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. figshare.le.ac.uk [figshare.le.ac.uk]
- 3. Substituent-controlled, mild oxidative fluorination of iodoarenes: synthesis and structural study of aryl I( iii )- and I( v )-fluorides - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02162K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. A general method for one-step synthesis of monofluoroiodane(Ⅲ) reagents using silver difluoride [ccspublishing.org.cn]
- 7. Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis -ORCA [orca.cardiff.ac.uk]
Methodological & Application
Application Note: Overcoming Steric Hindrance in Suzuki-Miyaura Cross-Couplings of Ortho-Substituted Aryl Iodides
Mechanistic Insights: The Causality of Steric Hindrance
The Suzuki-Miyaura cross-coupling (SMC) of ortho-substituted aryl iodides presents a unique mechanistic paradox in organometallic chemistry. While the carbon-iodine (C–I) bond is highly activated and undergoes oxidative addition to Palladium(0) more rapidly than corresponding bromides or chlorides, the overall catalytic cycle frequently stalls.
The Oxidative Addition Paradox: Traditional catalyst systems, such as
The Reductive Elimination Bottleneck: When synthesizing di- or tetra-ortho-substituted biaryls, the sheer steric bulk of the substituents creates severe repulsion around the square-planar
Visualizing the Catalytic Architecture
To understand where standard protocols fail and why specific reagents are chosen, we must map the steric bottlenecks within the catalytic cycle.
Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks.
Catalyst & Ligand Selection Matrix
The selection of the catalyst system cannot be arbitrary when dealing with ortho-substituted aryl iodides. The table below summarizes quantitative data and optimal conditions derived from authoritative mechanistic studies[2][3][4].
| Catalyst System | Ligand Class | Optimal Base | Solvent System | Temp (°C) | Yield (Hindered Ar-I) | Mechanistic Rationale |
| Monodentate Phosphine | THF / | 80 | < 20% | Fails due to stable | ||
| Buchwald Biarylphosphine | Toluene / | 90–100 | 85–95% | Secondary | ||
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene | 1,4-Dioxane | 80–100 | 80–98% | Highly electron-rich NHC accelerates oxidative addition; bulky diisopropylphenyl groups force reductive elimination. | |
| Fluorinated Buchwald | iPrOH / | 60–90 | > 95% | Electron-withdrawing fluorines on the lower ring uniquely accelerate reductive elimination at ultra-low catalyst loadings. |
Standardized Experimental Protocol
The following protocol utilizes the
Step-by-step experimental workflow for sterically hindered cross-coupling.
Step-by-Step Methodology
1. Reagent Preparation & Inert Atmosphere Setup
-
Causality:
active species are highly susceptible to oxidation. While SPhos is relatively air-stable, the active catalytic cycle must be strictly anaerobic to prevent catalyst deactivation. -
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the ortho-substituted aryl iodide (1.0 mmol, 1.0 equiv) and the ortho-substituted arylboronic acid (1.5 mmol, 1.5 equiv). Note: An excess of boronic acid is required as sterically hindered substrates require longer reaction times, increasing the risk of competitive protodeboronation.
2. Catalyst and Base Addition
-
Add
(0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous (3.0 mmol, 3.0 equiv). -
Causality:
is selected over weaker bases ( ) because the steric bulk around the palladium center severely hinders the approach of the boronic acid. A stronger, more soluble base is required to efficiently form the reactive boronate complex[5].
3. Solvent Addition and Degassing
-
Evacuate the Schlenk tube and backfill with ultra-pure Argon (repeat 3 times).
-
Add degassed Toluene (4.0 mL) and degassed deionized
(0.4 mL) via syringe. -
Causality: The 10:1 organic-to-aqueous ratio is critical. Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step via the formation of a Palladium-hydroxo intermediate.
4. Thermal Activation
-
Seal the tube and heat the biphasic mixture in a pre-heated oil bath at 100 °C with vigorous stirring (1000 rpm) for 12–24 hours. Vigorous stirring is mandatory to maximize the interfacial surface area between the organic and aqueous phases.
5. Workup and Isolation
-
Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and
(10 mL). -
Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.
Self-Validation & Troubleshooting System
A robust protocol must be self-validating. Use LC-MS and TLC at the 4-hour mark to diagnose the health of the catalytic cycle.
-
Diagnostic Marker 1: Unreacted Ar-I + Homocoupled Ar'-Ar'
-
Interpretation: The boronic acid is self-coupling faster than it is transmetalating with the hindered
complex. -
Correction: The transmetalation step is failing. Switch to a more sterically demanding ligand like PEPPSI-IPent[4] or employ slow-addition (syringe pump) of the boronic acid to keep its steady-state concentration low.
-
-
Diagnostic Marker 2: Complete consumption of Ar-I, but high levels of Ar-H (Dehalogenated Arene)
-
Interpretation: Oxidative addition was successful, but the resulting
complex failed to undergo transmetalation or reductive elimination, eventually undergoing protodepalladation. -
Correction: The base is either insufficient or insoluble. Increase the water content slightly or switch to
.
-
-
Diagnostic Marker 3: Black precipitate (Palladium Black) forms within 30 minutes
-
Interpretation: The catalyst has decomposed to inactive bulk palladium.
-
Correction: Oxygen contamination occurred during setup, or the ligand-to-palladium ratio is too low. Ensure strict Schlenk techniques and verify the integrity of the SPhos ligand.
-
References
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing[Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics (ACS Publications).[Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters (ACS Publications).[Link]
-
Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. National Institutes of Health (PMC).[Link]
-
THE DEVELOPMENT OF STERICALLY DEMANDING Pd-PEPPSI-COMPLEXES. Library and Archives Canada.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Methyl 3-fluoro-2-iodo-6-methylbenzoate as a Key Intermediate in the Synthesis of Highly Selective PARP-1 Inhibitors
Strategic Context and Application
Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors have revolutionized targeted oncology, particularly in the treatment of BRCA-mutated cancers via the mechanism of synthetic lethality . However, first-generation dual PARP-1/2 inhibitors (e.g., Olaparib) often induce dose-limiting hematological toxicities driven by off-target PARP-2 inhibition. The development of highly selective PARP-1 inhibitors, such as NMS-P118, successfully mitigates these toxicities while maintaining potent anti-tumor efficacy .
At the structural heart of NMS-P118 is a precisely substituted 6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide core. The synthesis of this complex pharmacophore relies heavily on a highly functionalized building block: Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS: 1262417-97-9) . This application note details the mechanistic rationale and validated protocols for synthesizing and utilizing this critical pharmaceutical intermediate.
Mechanistic Rationale & Structural Design
The substitution pattern of Methyl 3-fluoro-2-iodo-6-methylbenzoate is strategically designed to facilitate downstream cyclization and optimize target binding:
-
2-Iodo Group : Serves as the reactive handle for palladium-catalyzed cyanation. The resulting nitrile is subsequently reduced to a primary amine, which spontaneously attacks the adjacent ester to form the isoindolone lactam ring.
-
1-Methyl Ester : Acts as the latent carbonyl of the isoindolone core. Utilizing a methyl ester over a free carboxylic acid prevents catalyst poisoning during downstream cross-coupling and facilitates the final lactamization.
-
6-Methyl Group : Positioned to be oxidized into a carboxylic acid in later stages, ultimately forming the 4-carboxamide group of NMS-P118. This carboxamide is critical for hydrogen bonding within the PARP-1 nicotinamide binding pocket .
-
3-Fluoro Group : Enhances the lipophilic efficiency and modulates the pKa of the final compound, driving the 150-fold selectivity of NMS-P118 for PARP-1 over PARP-2.
Mechanism of PARP-1 inhibition and synthetic lethality by NMS-P118.
Experimental Protocols
The following protocols outline the synthesis of the intermediate and its downstream conversion, incorporating self-validating analytical checkpoints to ensure process integrity.
Protocol A: Synthesis of Methyl 3-fluoro-2-iodo-6-methylbenzoate
Objective : Regioselective ortho-C-H iodination of 5-fluoro-2-methylbenzoic acid followed by esterification. Causality & Design : Traditional electrophilic iodination lacks regiocontrol. We employ a Palladium-catalyzed directed C-H activation. The carboxylic acid acts as a directing group, coordinating with Pd(OAc)₂ to form a palladacycle. PhI(OAc)₂ is used as a terminal oxidant to generate an electrophilic iodine species from I₂, facilitating precise C-I bond formation .
Step-by-Step Methodology :
-
Reaction Setup : In a dried, nitrogen-flushed round-bottom flask, dissolve 5-fluoro-2-methylbenzoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).
-
Catalyst & Oxidant Addition : Add Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), Iodine (I₂, 1.2 equiv), and Iodobenzene diacetate (PhI(OAc)₂, 1.2 equiv).
-
C-H Activation : Stir the mixture at 100°C for 20 hours.
-
Validation Check: Monitor via LC-MS. The intermediate 3-fluoro-2-iodo-6-methylbenzoic acid must show an [M-H]⁻ peak at m/z 278.9 before proceeding.
-
-
In Situ Esterification : Cool the reaction to 0°C. Add Potassium carbonate (K₂CO₃, 2.0 equiv) and Methyl iodide (MeI, 1.5 equiv). Stir at room temperature for 4 hours.
-
Workup & Purification : Quench with saturated aqueous Na₂S₂O₃ to neutralize residual iodine. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the target compound.
-
Final Validation : Confirm product identity via ¹H NMR (verifying the presence of the methyl ester singlet at ~3.9 ppm) and LC-MS ([M+H]⁺ at m/z 295.0).
Protocol B: Downstream Conversion to the Isoindolone Core
Objective : Transformation of the iodo-ester into the 6-fluoro-3-oxo-2,3-dihydro-1H-isoindole scaffold.
Step-by-Step Methodology :
-
Cyanation : Dissolve Methyl 3-fluoro-2-iodo-6-methylbenzoate in degassed DMF. Add Zinc cyanide (Zn(CN)₂, 0.6 equiv) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv). Heat at 90°C under N₂ for 12 hours.
-
Validation Check: TLC should indicate complete consumption of the starting material. LC-MS confirms the cyano intermediate ([M+H]⁺ at m/z 194.1).
-
-
Reductive Cyclization : Transfer the purified cyano intermediate to a high-pressure hydrogenation vessel. Add Methanol and a catalytic amount of Raney Nickel. Stir under an H₂ atmosphere (50 psi) at 50°C for 24 hours.
-
Causality: Raney Ni selectively reduces the nitrile to a primary amine without causing unwanted defluorination. The resulting amine undergoes spontaneous intramolecular aminolysis with the adjacent methyl ester to close the lactam ring .
-
-
Isolation : Filter the catalyst through a Celite pad (Caution: Raney Ni is pyrophoric). Concentrate the filtrate and recrystallize to obtain the pure isoindolone core.
Synthetic workflow from 5-fluoro-2-methylbenzoic acid to the isoindolone core.
Data Presentation: Pharmacological Advantage
The structural precision afforded by Methyl 3-fluoro-2-iodo-6-methylbenzoate directly translates to the clinical advantages of the final Active Pharmaceutical Ingredient (API).
| Parameter | NMS-P118 (Selective PARP-1) | Olaparib (Dual PARP-1/2) | Clinical Implication |
| PARP-1 Binding Affinity (Kd) | 0.009 μM | 0.005 μM | Highly potent target engagement |
| PARP-2 Binding Affinity (Kd) | 1.390 μM | 0.005 μM | Reduced off-target binding |
| Selectivity Ratio (PARP-2/PARP-1) | 154-fold | ~1-fold | Minimized hematological toxicity |
| Oral Bioavailability (Mice) | >90% | ~50% | Excellent ADME profile |
| Bone Marrow Toxicity (In Vitro) | Low | High | Safer combination therapy potential |
Data summarized from and .
References
-
Papeo, G., et al. "Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy." Journal of Medicinal Chemistry, 58(17), 6875-6898 (2015). URL: [Link]
-
"PARP-1: a critical regulator in radioprotection and radiotherapy-mechanisms, challenges, and therapeutic opportunities." Frontiers in Oncology, 13:1184713 (2023). URL: [Link]
-
"methyl 3-fluoro-2-iodo-6-methylbenzoate - CAS 1262417-97-9". Molaid Chemical Database. URL: [Link]
Application Note: Strategic Functionalization of the C2-Iodo Position in Benzoate Esters
This Application Note is structured to serve as a high-level technical guide for medicinal chemists and process development scientists. It moves beyond standard textbook descriptions to address the specific reactivity profiles, competing pathways, and strategic utility of 2-iodobenzoate esters .
Executive Summary & Strategic Value
Methyl 2-iodobenzoate (and its derivatives) is not merely an aryl halide; it is a bifunctional linchpin in organic synthesis. The proximity of the C2-iodo group to the C1-ester moiety creates a unique reactivity landscape known as the "Ortho Effect."
For the drug developer, this molecule offers three distinct strategic pathways:
-
Retention: Standard cross-coupling (Suzuki/Heck) to generate biaryls while preserving the ester for later elaboration.
-
Annulation: Cascade reactions (Sonogashira/Cyclization) to rapidly construct oxygen heterocycles (Isocoumarins).
-
Exchange: Iodine-Magnesium exchange to generate nucleophilic "Turbo-Grignards" that trap electrophiles and spontaneously cyclize to Phthalides.
This guide provides validated protocols for these transformations, emphasizing the control of chemoselectivity between the reactive iodine and the labile ester.
Reactivity Landscape & Mechanistic Insight
The C2-iodo position is activated for oxidative addition but sterically crowded. The key to successful functionalization lies in leveraging the ester group either as a Directing Group (DG) for metalation or as an Electrophilic Trap for cyclization.
Visualization: The Divergent Reactivity Map
The following diagram illustrates the decision matrix for functionalizing 2-iodobenzoates.
Figure 1: Divergent synthetic pathways from 2-iodobenzoate esters. Note how temperature and reagent choice dictate linear vs. cyclic outcomes.
Detailed Experimental Protocols
Protocol A: The "Turbo-Grignard" Route to Phthalides
Objective: Exploit the Iodine-Magnesium exchange to generate a nucleophile that attacks an external aldehyde, followed by in situ lactonization. Mechanism: The ester group coordinates the Mg species, stabilizing the intermediate (chelation control) before the electrophile quench.
Materials:
-
Methyl 2-iodobenzoate (1.0 equiv)
-
i-PrMgCl[1]·LiCl (Turbo Grignard) (1.1 equiv, 1.3 M in THF)
-
Benzaldehyde (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Setup: Flame-dry a Schlenk flask and purge with Argon. Add Methyl 2-iodobenzoate (1.0 mmol) and dry THF (5 mL).
-
Exchange (The Critical Step): Cool the solution to -20 °C . Dropwise add i-PrMgCl·LiCl.
-
Expert Note: Do not use standard Mg turnings. The exchange with Turbo Grignard is fast (<30 min) and functions at low temperatures, preventing nucleophilic attack on the ester by the isopropyl group.
-
-
Monitoring: Stir for 30 minutes. Verify exchange by TLC (quench a micro-aliquot with iodine; look for disappearance of starting material).
-
Electrophile Addition: Add Benzaldehyde (1.2 mmol) slowly at -20 °C.
-
Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The intermediate alkoxide will intramolecularly attack the ester, releasing methoxide and forming the phthalide ring.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Purify via silica gel chromatography (Hex/EtOAc).
Expected Yield: 75-85% Phthalide derivative.
Protocol B: Sonogashira Annulation to Isocoumarins
Objective: One-pot synthesis of isocoumarins via C-C coupling followed by 6-endo-dig cyclization. Mechanism: The alkyne acts as a nucleophile for the Pd-catalyzed coupling, then the ester oxygen attacks the alkyne (activated by Cu or I+) to close the ring.
Materials:
-
Methyl 2-iodobenzoate (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (2 mol%)
-
Co-Catalyst: CuI (1 mol%)
-
Base: Et₃N (3.0 equiv)
-
Solvent: DMF or DMSO (Polar aprotic solvents promote cyclization)
Step-by-Step Methodology:
-
Degassing: Dissolve the benzoate and alkyne in DMF in a pressure vial. Sparge with Argon for 10 mins. Oxygen is the enemy of Pd/Cu cycles (homocoupling side-product).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂, CuI, and Et₃N.[2] Seal the vial.
-
The Thermal Switch:
-
For Linear Alkyne (Retention): Stir at RT .
-
For Isocoumarin (Annulation): Heat to 80-100 °C .
-
-
Reaction Time: 4–12 hours. Monitor by TLC. The isocoumarin is typically highly fluorescent under UV (365 nm).
-
Workup: Dilute with water (DMF removal) and extract with Et₂O. Wash organic layer with LiCl solution to remove residual DMF.
Visualization: Mechanism of Annulation
Figure 2: Mechanistic flow from cross-coupling to heterocycle formation.[3]
Protocol C: Suzuki-Miyaura Coupling (Ester Retention)
Objective: Synthesis of biaryls without cyclization or ester hydrolysis. Challenge: Steric hindrance at C2 can slow transmetallation; bases can hydrolyze the ester.
Optimization Table:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ + SPhos | SPhos is electron-rich and bulky, facilitating oxidative addition into the hindered C2-I bond. |
| Base | K₃PO₄ (anhydrous) | Weaker bases like carbonates/phosphates prevent saponification of the methyl ester compared to hydroxides. |
| Solvent | Toluene/Water (10:1) | Biphasic systems often protect the ester from hydrolysis better than homogenous alcoholic solvents. |
| Temperature | 60–80 °C | Sufficient energy to overcome steric barrier, but low enough to prevent thermal decomposition. |
Troubleshooting & Critical Parameters
| Observation | Root Cause | Corrective Action |
| Ester Hydrolysis | Base is too strong or water content too high. | Switch from NaOH/KOH to K₃PO₄ or Cs₂CO₃. Use anhydrous solvents. |
| Homocoupling (Alkyne-Alkyne) | Oxygen presence in Sonogashira. | Rigorous degassing (Freeze-Pump-Thaw). Add catalyst after degassing. |
| No Reaction (Mg Exchange) | Temperature too low or wet THF. | Ensure THF is <50 ppm water. Warm to 0°C if -20°C is sluggish (but watch for ester attack). |
| De-iodination (Reduction) | Protodehalogenation. | Ensure anhydrous conditions. This often happens if the Grignard forms but finds a proton source (water) instead of an electrophile. |
References
-
Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004.
-
Kumar, R., et al. "Regioselective One-Pot Synthesis of Isocoumarins and Phthalides from 2-Iodobenzoic Acids and Alkynes by Temperature Control."[4][5] Advanced Synthesis & Catalysis, 2013.[4] [4]
-
BenchChem. "Application of Methyl 2-Iodobenzoate in Materials Science: Detailed Application Notes." BenchChem Protocols, 2025.[2]
-
Inoue, A., & Oshima, K. "Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex."[6] Journal of Organic Chemistry, 2001.[6] [6]
-
Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 2002.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Regioselective One‐Pot Synthesis of Isocoumarins and Phthalides from 2‐Iodobenzoic Acids and Alkynes by Temperature Con… [ouci.dntb.gov.ua]
- 5. ias.ac.in [ias.ac.in]
- 6. organic-chemistry.org [organic-chemistry.org]
Application Note: Methyl 3-fluoro-2-iodo-6-methylbenzoate as a Multifunctional Scaffold in Fragment-Based Drug Discovery (FBDD)
Introduction & Structural Rationale
Fragment-Based Drug Discovery (FBDD) has revolutionized early-stage pharmaceutical development by screening low-molecular-weight compounds (<300 Da) to identify high-quality, ligand-efficient starting points for drug design. However, detecting the inherently weak binding affinities (often in the millimolar range) of these fragments requires highly sensitive biophysical techniques.
Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS: 1262417-97-9) represents a masterclass in rational fragment design. Rather than being a simple hydrocarbon framework, this poly-functionalized benzene ring is engineered as a "smart probe" for FBDD. Each functional group serves a distinct, causal purpose in the screening, validation, and elaboration pipeline:
-
3-Fluoro Group: Acts as an ultra-sensitive NMR handle. Because fluorine is virtually absent in biological macromolecules,
F NMR provides a background-free spectrum with massive chemical shift dispersion, allowing for the simultaneous screening of "fragment cocktails" without signal overlap [1]. -
2-Iodo Group: Serves a dual biophysical and synthetic role. Biophysically, the highly polarizable iodine atom features a positive "
-hole" capable of forming highly directional halogen bonds with Lewis bases (e.g., protein backbone carbonyls) [2]. Crystallographically, iodine's heavy atomic mass provides strong anomalous scattering, enabling rapid Single-wavelength Anomalous Dispersion (SAD) phasing to solve the protein-ligand structure [3]. Synthetically, the C–I bond is exceptionally reactive toward palladium-catalyzed cross-coupling. -
Methyl Ester & 6-Methyl Group: The ester provides a hydrogen-bond acceptor and a hydrolyzable vector for late-stage amide coupling, while the 6-methyl group provides a lipophilic contact and restricts the conformational flexibility of the ester.
Quantitative Physicochemical Profiling
To ensure high ligand efficiency (LE) upon target binding, fragments must strictly adhere to the "Rule of 3" (Ro3). As summarized in Table 1, Methyl 3-fluoro-2-iodo-6-methylbenzoate is a perfectly compliant FBDD scaffold.
Table 1: Physicochemical Properties and Ro3 Compliance
| Property | Value | Rule of 3 Compliance | Causality / FBDD Relevance |
| Molecular Weight | 294.06 g/mol | Pass (< 300 Da) | Ensures high ligand efficiency (LE) upon binding. |
| cLogP | ~2.6 | Pass ( | Balances aqueous solubility for NMR with pocket lipophilicity. |
| H-Bond Donors | 0 | Pass ( | Reduces the desolvation penalty upon entering the binding pocket. |
| H-Bond Acceptors | 2 | Pass ( | Ester carbonyl and ether oxygen act as interaction vectors. |
| Rotatable Bonds | 2 | Pass ( | Minimizes the entropic penalty upon target binding. |
Experimental Workflows & Logic
Fig 1. FBDD workflow leveraging 19F NMR screening and X-ray SAD phasing for hit elaboration.
Protocol 1: Primary Screening via F NMR Cocktail Deconvolution
Causality & Logic: Proton (
Self-Validating Step-by-Step Method:
-
Cocktail Preparation: Prepare a 100 mM stock of Methyl 3-fluoro-2-iodo-6-methylbenzoate in 100% DMSO-
. Pool with 9 other structurally diverse fluorinated fragments ensuring their F chemical shifts are separated by at least 1 ppm. -
Sample Assembly: In a 3 mm NMR tube, combine the fragment cocktail (final concentration 50
M per fragment) with the target protein (final concentration 10 M) in a physiological buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4, 5% DMSO- ). -
Control Preparation (Validation): Prepare an identical NMR tube without the target protein to serve as the reference spectrum.
-
Data Acquisition: Acquire 1D
F NMR spectra using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to filter out broad protein background signals and emphasize changes in the small molecule's relaxation. -
Analysis: Overlay the protein-containing spectrum with the reference spectrum. A reduction in peak intensity (>20%) or significant line broadening of the specific singlet corresponding to Methyl 3-fluoro-2-iodo-6-methylbenzoate confirms it as a binder.
Protocol 2: Orthogonal Validation & SAD Phasing via X-ray Crystallography
Causality & Logic: Once identified as a hit, the exact binding pose must be determined. Traditional molecular replacement fails if the protein undergoes massive conformational changes. The heavy iodine atom on this fragment allows for experimental phase determination via Single-wavelength Anomalous Dispersion (SAD), effectively using the fragment itself to solve the protein structure while simultaneously revealing its binding "hot spot" [3].
Self-Validating Step-by-Step Method:
-
Crystal Soaking: Transfer apo-protein crystals into a soaking drop containing the crystallization mother liquor supplemented with 10–50 mM of Methyl 3-fluoro-2-iodo-6-methylbenzoate and 5-10% DMSO. Soak for 2 to 24 hours.
-
Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) to prevent ice lattice formation, then flash-freeze in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron beamline tuned to a wavelength of 1.54 Å (or near the iodine L-III absorption edge) to maximize the anomalous scattering signal (
) of the iodine atom. -
Phasing & Refinement (Validation): Calculate anomalous difference Fourier maps. The presence of a >5
peak in the anomalous map unambiguously locates the iodine atom, validating the binding pose and providing initial phases to build the surrounding fragment and protein electron density.
Protocol 3: Hit-to-Lead Elaboration (Synthetic Tractability)
Causality & Logic: Fragments are starting points, not drugs. They must be "grown" to capture additional binding pocket interactions. The C–I bond of Methyl 3-fluoro-2-iodo-6-methylbenzoate is highly primed for oxidative addition by Palladium(0), making it vastly more reactive than the C–F bond. This orthogonal reactivity allows for regioselective Suzuki-Miyaura coupling to extend the scaffold, followed by ester hydrolysis to access new vector space.
Fig 2. Hit-to-lead elaboration pathway exploiting the reactive C-I bond and methyl ester.
Self-Validating Step-by-Step Method:
-
Fragment Growing (Suzuki Coupling): In a microwave vial, combine Methyl 3-fluoro-2-iodo-6-methylbenzoate (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl
(0.05 eq), and K CO (2.0 eq) in 1,4-dioxane/H O (4:1). -
Reaction: Degas with N
for 5 minutes. Heat at 90°C for 2 hours. -
Validation: Monitor by LC-MS. The disappearance of the starting mass (m/z 294) and appearance of the cross-coupled product confirms successful C–C bond formation without defluorination.
-
Vector Extension (Saponification): Treat the purified intermediate with LiOH (3.0 eq) in THF/H
O (1:1) at room temperature for 4 hours to yield the free carboxylic acid. This acid can now be subjected to standard HATU-mediated amide couplings to probe solvent-exposed regions of the target protein.
References
-
Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(5), 1312-1330.[Link]
-
Zimmermann, M. O., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers in Chemistry, 7, 106.[Link]
-
Beck, Z. Q., et al. (2016). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. IUCrJ, 3(1), 51-60.[Link]
-
Wang, Y., et al. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 29(24), 5850.[Link]
Application Note: Hydrolysis of Methyl 3-fluoro-2-iodo-6-methylbenzoate
Executive Summary
This application note details optimized protocols for the hydrolysis of Methyl 3-fluoro-2-iodo-6-methylbenzoate to its corresponding acid, 3-fluoro-2-iodo-6-methylbenzoic acid .
This transformation is chemically non-trivial due to the "Ortho Effect" : the ester carbonyl is flanked by a bulky Iodine atom (position 2) and a Methyl group (position 6). These substituents create a steric blockade that inhibits the formation of the tetrahedral intermediate required for standard nucleophilic acyl substitution (
We present three validated workflows ranging from standard saponification to advanced anhydrous cleavage, ensuring high yields (>90%) while preserving the sensitive C-I bond.
Target Molecule Profile
| Property | Description |
| Substrate | Methyl 3-fluoro-2-iodo-6-methylbenzoate |
| Product | 3-fluoro-2-iodo-6-methylbenzoic acid |
| CAS RN | 1262417-94-6 (Ester) / 1417190-24-9 (Acid) |
| Key Challenge | Severe steric hindrance at C1; Potential for deiodination under harsh conditions. |
| Application | Intermediate for KRAS G12C inhibitors and p38 MAP kinase modulators. |
Mechanistic Insight & Strategy
To successfully hydrolyze this molecule, one must overcome the steric repulsion preventing the nucleophile (OH⁻) from attacking the carbonyl carbon.
-
The Barrier: The Van der Waals radius of Iodine (1.98 Å) and the Methyl group (~2.0 Å) effectively shield the carbonyl carbon. Standard aqueous hydroxide often fails or requires prolonged reflux, which risks protodeiodination.
-
The Solution:
-
Method A (Anhydrous Silanolate): Uses Potassium Trimethylsilanolate (KOTMS).[1] This reagent is soluble in organic solvents (THF), acts as a powerful non-solvated nucleophile, and often bypasses the high-energy transition states of aqueous hydrolysis.
-
Method B (Forcing Saponification): Uses LiOH in a high-boiling THF/Water system. Lithium coordinates with the carbonyl oxygen, increasing electrophilicity to counteract steric bulk.
-
Figure 1: Mechanistic pathways overcoming steric hindrance in 2,6-disubstituted benzoates.
Experimental Protocols
Protocol A: Anhydrous Cleavage (The "Gold Standard")
Best for: High value, small-to-medium scale (<50g), and preserving iodine stability. Mechanism: Nucleophilic attack by trimethylsilanolate followed by hydrolysis of the silyl ester.
Reagents:
-
Substrate: 1.0 equiv
-
Potassium Trimethylsilanolate (KOTMS): 2.0 equiv
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve Methyl 3-fluoro-2-iodo-6-methylbenzoate (1.0 equiv) in anhydrous THF.
-
Reagent Addition: Add KOTMS (2.0 equiv) in one portion at room temperature. The solution may turn slightly yellow or cloudy.[2]
-
Reaction: Stir at Room Temperature for 4–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.
-
Note: If reaction is sluggish after 6h, heat to 40°C. Avoid reflux.
-
-
Quench: Dilute with Et₂O or MTBE. The potassium salt of the acid may precipitate.
-
Workup:
-
Extract the organic mixture with water (x2). The product is now in the aqueous phase as the carboxylate salt.
-
Discard the organic phase (removes non-polar impurities).
-
Acidify the combined aqueous layer carefully with 1M HCl to pH ~2. The acid will precipitate as a white solid.[2]
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45°C.
Why this works: KOTMS in THF is a "naked" anion, far more nucleophilic than hydrated hydroxide, allowing it to penetrate the steric shield of the 2-Iodo/6-Methyl groups without requiring destructive heat [1][2].
Protocol B: Forcing Saponification (The "Workhorse")
Best for: Large scale (>50g), robust substrates, labs without KOTMS.
Reagents:
-
Substrate: 1.0 equiv
-
Lithium Hydroxide Monohydrate (LiOH·H₂O): 5.0 equiv
-
Solvent: THF / Water (3:1 ratio)
Step-by-Step:
-
Dissolution: Dissolve the ester in THF.
-
Activation: Dissolve LiOH·H₂O in the minimum amount of water necessary and add to the THF solution.
-
Expert Tip: The high concentration of Li⁺ aids in coordinating the carbonyl oxygen, effectively "pulling" the reaction forward despite the steric "push" of the ortho groups.
-
-
Reflux: Heat the mixture to 65°C (Reflux) . Stir vigorously.
-
Time: Expect 12–24 hours.
-
-
Monitoring: Check LCMS for the disappearance of the ester (M+1: ~295) and appearance of the acid (M+1: ~281).
-
Workup:
-
Evaporate the bulk of the THF under reduced pressure.
-
Dilute the remaining aqueous residue with water.
-
Wash with Ethyl Acetate (to remove unreacted ester).
-
Acidify the aqueous phase with 2M HCl to pH 1.
-
Extract the product into Ethyl Acetate (x3), dry over Na₂SO₄, and concentrate.
-
Analytical Data & Quality Control
Upon isolation, the product must be verified. The 2,6-substitution pattern creates distinct NMR signatures.
| Analysis | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | δ 13.5-14.0 (br s, 1H): Carboxylic acid proton.δ 7.0-7.5 (m, 2H): Aromatic protons (H4, H5). Look for splitting coupled to Fluorine.δ 2.3-2.4 (s, 3H): Methyl group at C6. (Shifted downfield slightly due to ortho-carbonyl). |
| ¹⁹F NMR | δ -110 to -120 ppm: Single peak (Ar-F). |
| LCMS | ESI-: Mass [M-H]⁻ = 278.9. ESI+: Mass [M+H]⁺ = 281.0. |
| Appearance | White to off-white crystalline solid. |
Troubleshooting Guide
Issue 1: Incomplete Conversion (Stalled Reaction)
-
Cause: Steric bulk is preventing attack.
-
Fix: Switch to Protocol A (KOTMS). If using Protocol B, add 10% Methanol to the solvent system to improve solubility of the hydroxide, or transfer to a microwave reactor (110°C, 30 mins).
Issue 2: Deiodination (Loss of Iodine)
-
Cause: Overheating or presence of trace transition metals (Pd, Cu) in the reaction vessel from previous runs.
-
Fix: Ensure all glassware is acid-washed. Use Protocol A at room temperature. Avoid using reducing agents. Keep reaction in the dark if possible (C-I bonds can be light sensitive).
Issue 3: Decarboxylation
-
Cause: Rare, but can occur with 2,6-disubstituted benzoic acids under extreme heat/acidic conditions.
-
Fix: Do not heat the acidic workup. Evaporate solvents at <45°C.
Decision Matrix
Use this flow to select the optimal protocol for your specific constraints.
Figure 2: Method selection decision tree.
References
-
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834.
-
Lovrić, M., et al. (2007). Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. Croatica Chemica Acta, 80(1), 109-115.
-
BenchChem. (2025).[3] Large-Scale Synthesis of 4-fluoro-2,6-dimethylbenzoic Acid via Hydrolysis of its Methyl Ester.[3] Application Note.
-
Org. Synth. (2011).[2] Preparation of 2-Amino-3-fluorobenzoic acid. Organic Syntheses, 88, 224-237.
Sources
Heck reaction optimization for sterically hindered aryl iodides
Executive Summary
The Mizoroki-Heck reaction is a cornerstone of C–C bond formation, yet it exhibits significant sensitivity to steric hindrance, particularly with ortho-substituted aryl iodides. Standard protocols often fail due to the inability of the olefin to coordinate to the crowded palladium center or the suppression of migratory insertion. This guide details two distinct, field-proven strategies to overcome these barriers: (1) The Cationic Pathway Acceleration (using silver additives) and (2) The Bulky-Electron-Rich Ligand Strategy (utilizing
Strategic Analysis: The Steric Bottleneck
To optimize for hindrance, one must understand where the cycle breaks. In the classic neutral mechanism, the oxidative addition of an ortho-substituted aryl iodide yields a square-planar Pd(II) complex. For the reaction to proceed, the olefin must displace a ligand or coordinate to a vacant site.[1]
-
The Problem: With ortho-substituents, the metal center is sterically shielded. The olefin cannot approach the Pd(II) center to undergo migratory insertion (the rate-determining step for hindered substrates).
-
The Solution:
-
Force a Cationic Intermediate: By abstracting the iodide using a silver salt (e.g.,
, ), we generate a cationic species. This species is more electrophilic and, crucially, possesses a vacant coordination site (or a labile solvent ligand), significantly lowering the energy barrier for olefin coordination. -
Ligand Engineering: Use ligands with large cone angles (e.g.,
, SPhos). These ligands promote the formation of mono-ligated Pd(0) species (highly active for oxidative addition) and enforce a geometry that relieves steric strain during reductive elimination.
-
Mechanistic Workflow & Decision Tree
The following diagram illustrates the divergence between the Neutral (Standard) and Cationic (Silver-Promoted) pathways, highlighting where steric hindrance is mitigated.
Caption: Mechanistic bifurcation showing how Silver salts bypass the steric bottleneck at the olefin coordination step by creating a cationic palladium species.
Critical Parameter Optimization
| Parameter | Recommendation for Hindered Substrates | Causality / Rationale |
| Catalyst Source | Acetate is a weak base/ligand; DBA stabilizes Pd(0) but must be displaced. | |
| Ligand | ||
| Additive | Crucial for Ortho-Iodides. Abstracts iodide to form insoluble AgI, forcing the reaction through the cationic pathway where the metal center is less crowded. | |
| Base | PMP (1,2,2,6,6-pentamethylpiperidine) | A bulky, non-nucleophilic organic base. Unlike |
| Solvent | DMF, DMAc, or NMP | Highly polar aprotic solvents stabilize the cationic intermediate formed in the silver-promoted pathway. |
Validated Protocols
Protocol A: The "Silver Bullet" Method (For Ortho-Substituted Iodides)
Best for: Substrates with severe steric clash (e.g., 2,6-disubstituted aryl iodides) where standard conditions yield <10%.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Olefin (1.2 - 1.5 equiv)
- (5 mol%)
- (10 mol%) [Note: Simple ligands work here because the Ag drives the mechanism]
-
(1.1 equiv) or
(1.1 equiv) -
Solvent: DMF (0.2 M concentration)
Procedure:
-
Setup: In a glovebox or under active
flow, charge a dried reaction vial with , , and . -
Substrate Addition: Add the aryl iodide. If solid, add with catalysts. If liquid, add after solvent.
-
Solvation: Add anhydrous DMF. Critical: Degas solvent prior to use (sparge with Argon for 10 min) to protect the active catalyst.
-
Olefin Addition: Add the olefin (acrylate, styrene, etc.).
-
Reaction: Seal the vial with a crimp cap/Teflon septum. Heat to 80–100 °C for 12–24 hours.
-
Observation: A heavy precipitate (AgI) will form rapidly. This confirms the cationic pathway is active.
-
-
Workup: Filter the mixture through a pad of Celite to remove AgI and Pd black. Rinse with EtOAc. Wash filtrate with water/brine (to remove DMF). Dry over
and concentrate.
Protocol B: The "Super-Ligand" Method (Fu's Conditions)
Best for: Hindered substrates where Silver additives are incompatible (e.g., substrates with other halides like Cl/Br that shouldn't react) or for milder temperature requirements.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Olefin (1.1 equiv)
- (1.5 mol%)
-
(6 mol%) [Air-stable precursor to
] -
Base:
(N,N-dicyclohexylmethylamine) (1.2 equiv) -
Solvent: 1,4-Dioxane
Procedure:
-
Catalyst Activation: In a reaction vial, combine
and the phosphonium salt . -
Solvent/Base: Add Dioxane and
. Stir at room temperature for 10 minutes. The base deprotonates the phosphonium salt to generate free in situ.-
Why?
is pyrophoric; the salt is stable.
-
-
Addition: Add Aryl Iodide and Olefin.
-
Reaction: Stir at Room Temperature (for moderate hindrance) or 60 °C (for severe hindrance).
-
Self-Validation: Monitor by GC-MS/LC-MS. The conversion should be >50% within 4 hours due to the high activity of the mono-ligated Pd species.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| No Conversion (0%) | Catalyst poisoning or Oxidative Addition failure. | Switch to Protocol B ( |
| SM Consumed, No Product (Pd Black forms) | Catalyst decomposition ("Pd death"). | Add a quaternary ammonium salt (TBAB, Jeffery conditions) to stabilize Pd nanoparticles. |
| Isomerization of Olefin | Add | |
| Low Yield with Ortho-Subs | Steric blocking of olefin coordination. | Mandatory: Use Protocol A. The Ag-salt is required to open the coordination site. |
References
-
Jeffery Conditions (Phase Transfer): Jeffery, T. Tetrahedron1996 , 52, 10113.[2]
-
Bulky Phosphines (Fu's Catalyst): Littke, A. F.; Fu, G. C. J. Org.[2][3] Chem.1999 , 64,[2][3] 10.
-
Mechanism (Neutral vs. Cationic): Cabri, W.; Candiani, I. Acc.[2] Chem. Res.1995 , 28,[2] 2.
-
Buchwald Ligands (SPhos/XPhos): Martin, R.; Buchwald, S. L. Acc.[4][5] Chem. Res.2008 , 41, 1461.
-
Silver Salts in Heck Reaction: Karimi, B. et al. Chem. Rev.[2]2000 , 100, 3009 (See section on Halide Abstraction).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.uniurb.it [people.uniurb.it]
- 3. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 3-fluoro-2-iodo-6-methylbenzoate
Introduction: Navigating a Challenging C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful method for the formation of carbon-nitrogen bonds.[1][2] This application note provides a detailed guide for the successful amination of a particularly challenging substrate: Methyl 3-fluoro-2-iodo-6-methylbenzoate. The unique substitution pattern of this aryl iodide, featuring significant steric hindrance from two ortho-substituents (iodo and methyl) and the electronic influence of a meta-fluoro group, necessitates a carefully optimized protocol. Furthermore, the presence of a methyl ester functional group requires a delicate balance of reactivity to avoid unwanted side reactions.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep understanding of the underlying principles and the rationale behind the selection of each reaction component. By understanding the "why," researchers can not only replicate this specific transformation but also adapt the methodology to other similarly challenging substrates.
Scientific Rationale: Deconstructing the Catalytic System
The successful amination of Methyl 3-fluoro-2-iodo-6-methylbenzoate hinges on the judicious selection of the palladium catalyst, ligand, base, and solvent. The steric congestion around the carbon-iodine bond is the primary hurdle to overcome.
The Catalyst and Ligand: A Partnership for Success
For sterically demanding substrates, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are essential to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1][3] For this specific transformation, we recommend a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species.[4]
The ligand of choice is a biarylphosphine, such as RuPhos . The steric bulk of RuPhos facilitates the formation of a monoligated palladium complex, which is crucial for efficient oxidative addition to the hindered aryl iodide.[1][5] The electron-rich nature of the ligand also promotes the final reductive elimination step, which can be challenging for sterically congested products.
The Base: A Balancing Act of Reactivity and Selectivity
The base plays a critical role in the Buchwald-Hartwig amination, facilitating the deprotonation of the amine to form the active nucleophile.[6][7][8] However, with a methyl ester present in the substrate, strong nucleophilic bases like sodium tert-butoxide (NaOtBu) can lead to ester hydrolysis or transesterification. Therefore, a weaker, non-nucleophilic base is preferred. Cesium carbonate (Cs₂CO₃) is an excellent choice as it is sufficiently basic to promote the reaction without interfering with the ester functionality.[9]
The Solvent: Creating the Right Environment
The choice of solvent influences the solubility of the reagents and the stability of the catalytic species. Toluene is a commonly used non-polar solvent for Buchwald-Hartwig aminations and is well-suited for this reaction.[4] It provides good solubility for the aryl iodide and the catalyst system while being relatively inert to the reaction conditions.
Experimental Protocol
This protocol provides a step-by-step methodology for the Buchwald-Hartwig amination of Methyl 3-fluoro-2-iodo-6-methylbenzoate with a generic secondary amine (e.g., morpholine).
Reagents and Materials
-
Methyl 3-fluoro-2-iodo-6-methylbenzoate
-
Secondary Amine (e.g., Morpholine)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup and Execution
-
Preparation: In a glovebox or under a stream of inert gas, add Methyl 3-fluoro-2-iodo-6-methylbenzoate (1.0 equiv), Cesium Carbonate (1.5 equiv), Palladium(II) Acetate (0.02 equiv), and RuPhos (0.04 equiv) to a Schlenk flask or reaction vial containing a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent and Amine Addition: Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl iodide) via syringe. Then, add the secondary amine (1.2 equiv) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Washing: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.
Data Presentation: Reaction Parameters for Analogous Systems
To provide a comparative context, the following table summarizes typical conditions for the Buchwald-Hartwig amination of other sterically hindered aryl halides.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-1,3-dimethylbenzene | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 95 |
| 1-Iodo-2,6-dimethylbenzene | Aniline | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 88 |
| Methyl 2-bromobenzoate | Di-n-butylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 92 |
| 1-Bromo-2-fluoro-3-isopropylbenzene | Piperidine | Pd(OAc)₂ (2) | JohnPhos (4) | LHMDS (1.5) | THF | 80 | 90 |
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A streamlined workflow for the experimental protocol.
Troubleshooting and Expected Outcomes
-
Low Conversion: If low conversion is observed, ensure that the reaction was conducted under strictly anaerobic conditions. The palladium catalyst is sensitive to oxygen. Increasing the reaction time or temperature (up to 120 °C) may also improve the yield. A different, more robust ligand such as BrettPhos could also be trialed.[5]
-
Ester Hydrolysis: If significant hydrolysis of the methyl ester is observed, it may indicate the presence of water in the reaction mixture or a base that is too strong. Ensure all reagents and solvents are anhydrous. If hydrolysis persists, a weaker base like potassium phosphate (K₃PO₄) could be used, although this may require longer reaction times.
-
Side Reactions: In some cases, hydrodehalogenation (replacement of the iodine with hydrogen) can be a competing side reaction.[1] This is often minimized by using bulky ligands and ensuring a sufficient concentration of the amine nucleophile.
The expected outcome of this protocol is the successful synthesis of the desired N-arylated product in good to excellent yield (typically >70%), with minimal side product formation. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]
-
Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Thieme Chemistry. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Available at: [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Available at: [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega. Available at: [Link]
-
(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate. Available at: [Link]
-
ortho Amination/ipso Functionalizations of Aryl Iodides. - ResearchGate. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. entegris.com [entegris.com]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Overcoming steric hindrance in 2-iodo-6-methylbenzoate coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly challenging dynamics of cross-coupling di-ortho-substituted aryl halides.
The 2-iodo-6-methylbenzoate system (and its corresponding acid) presents a severe steric bottleneck. The iodine atom is flanked by a methyl group and an ester/carboxyl group, creating a "steric shield" that physically impedes the palladium or copper catalytic center from initiating oxidative addition, while simultaneously complicating the transmetalation and reductive elimination steps.
Below is our comprehensive troubleshooting architecture, detailing the causality behind common failures, quantitative optimization data, and self-validating protocols to ensure your success.
Diagnostic Workflow for Steric Hindrance
Diagnostic workflow for troubleshooting sterically hindered 2-iodo-6-methylbenzoate couplings.
Mechanistic Bottlenecks & FAQs
Q1: Why does 2-iodo-6-methylbenzoate fail to undergo oxidative addition, and how do I overcome this?
Causality: The di-ortho-substitution creates a rigid steric barrier. Traditional phosphine ligands (like PPh₃ or dppf) are physically too small to force the Pd center into the reactive conformation, yet they lack the electron density required to drive the insertion into the congested C-I bond.
Solution: You must utilize highly electron-donating and sterically bulky ligands. N-heterocyclic carbenes (NHCs) provide intense
Q2: I am seeing high levels of dehalogenation instead of the cross-coupled product. What causes this and how is it prevented?
Causality: Dehalogenation (protodeiodination) occurs when the oxidative addition complex (Pd(II)-Ar) is formed but transmetalation is too slow. If your coupling partner has
Q3: Can I use Ullmann conditions for C-N coupling with 2-iodo-6-methylbenzoic acid? Causality: Yes. While Pd-catalyzed Buchwald-Hartwig amination is common, Ullmann coupling is highly effective for synthesizing N-aryl anthranilic acid derivatives (such as flufenamic acid analogs) because the high thermal energy of the reaction overcomes the steric activation barrier. Solution: Using a dual copper system (Cu/Cu₂O) in DMF at elevated temperatures (153 °C) provides the necessary driving force. This exact methodology was successfully employed in the synthesis of LM98, a highly substituted TEAD inhibitor[4].
Catalytic Cycle & Steric Dynamics
Mechanistic pathway highlighting steric bottlenecks in the Pd-catalyzed cross-coupling cycle.
Quantitative Optimization Data
The following table synthesizes quantitative data regarding the impact of ligand and base selection on the Suzuki-Miyaura coupling of sterically hindered di-ortho-substituted substrates[1][2][3].
| Ligand | Catalyst Precursor | Base | Solvent | Yield (%) | Causality / Mechanistic Observation |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | < 10% | Insufficient electron density and steric bulk; fails at oxidative addition. |
| dppf | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 45% | Bidentate flexibility allows minor coupling, but prone to rapid catalyst degradation. |
| IPr (NHC) | Palladacycle | KOtBu | 2-Propanol | 88% | Strong |
| AntPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 95% | Anthracenyl moiety provides unique Pd coordination, fully suppressing |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . They include built-in physical and chemical checkpoints to confirm the success of each mechanistic step before proceeding.
Protocol A: Suzuki-Miyaura Coupling using Pd-AntPhos/Amphos
Objective: C-C bond formation of 2-iodo-6-methylbenzoate with secondary alkyl or aryl boronic acids.
-
Catalyst Pre-activation (Validation Checkpoint 1):
-
In a nitrogen-filled glovebox, charge a dried vial with Pd(OAc)₂ (2 mol%) and Amphos or AntPhos (2.4 mol%) in anhydrous, degassed dioxane (2 mL)[2].
-
Self-Validation: Stir for 10 minutes at room temperature. The solution must transition from a pale yellow suspension to a deep, homogeneous red/orange solution. If the solution turns black, Pd(0) has aggregated into inactive "Pd black" due to oxygen ingress; discard and restart.
-
-
Substrate Assembly:
-
In a separate reaction vial, combine 2-iodo-6-methylbenzoate (1.0 mmol), the boronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol)[2].
-
-
Reaction Execution (Validation Checkpoint 2):
-
Transfer the active catalyst solution to the substrate vial. Seal and heat to 110 °C for 24 hours.
-
Self-Validation: At 4 hours, pull a 10 µL aliquot for TLC/LC-MS. The disappearance of the UV-active starting material and the absence of a mass peak corresponding to the protodeiodinated mass (M - 126) confirms that transmetalation is successfully outcompeting degradation.
-
-
Workup:
-
Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure.
-
Protocol B: Ullmann N-Arylation (LM98 Synthesis Route)
Objective: C-N bond formation of 2-iodo-6-methylbenzoic acid with anilines.
-
Reagent Assembly:
-
To a solution of the aniline substrate (1.0 equiv) in dry DMF (10 mL/mmol), add K₂CO₃ (3.0 equiv), 2-iodo-6-methylbenzoic acid (1.1 equiv), Cu powder (0.2 equiv), and Cu₂O (0.1 equiv)[4].
-
-
Thermal Activation (Validation Checkpoint 1):
-
Stir the mixture at 153 °C for 16 hours[4].
-
Self-Validation: The dual copper system (Cu/Cu₂O) acts as a redox buffer. The reaction mixture should maintain a brick-red/brown suspension. A shift to a bright blue/green solution indicates over-oxidation of the copper catalyst to Cu(II), which will halt the catalytic cycle.
-
-
Isolation:
-
Cool to room temperature and quench with H₂O. Acidify cautiously with 1M HCl to precipitate the coupled anthranilic acid derivative. Filter and wash with cold water.
-
References
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry (RSC) URL:[Link]
-
A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature Source: Organic Chemistry Portal / Journal of the American Chemical Society (JACS) URL:[Link]
-
Development of LM98, a Small-Molecule TEAD Inhibitor Derived from Flufenamic Acid Source: Richard Beliveau Research Publications URL:[Link]
Sources
- 1. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. richardbeliveau.org [richardbeliveau.org]
Technical Support Center: Synthesis of Methyl 3-fluoro-2-iodo-6-methylbenzoate
Case ID: OPT-YIELD-1262417 Status: Open Priority: High (Critical Intermediate for Kinase Inhibitor Scaffolds) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Target Molecule: Methyl 3-fluoro-2-iodo-6-methylbenzoate CAS: 1262417-97-9 Core Challenge: This molecule features a 1,2,3,6-substitution pattern .[1] The steric crowding at the C2 position (flanked by the C1-ester and C3-fluorine) and the C1 position (flanked by C2-iodo and C6-methyl) creates a "steric lock." Primary Failure Points:
-
Sandmeyer Instability: The diazonium intermediate derived from the amino-precursor is destabilized by the ortho-fluoro effect and steric twisting, leading to low conversion or phenol byproducts.
-
Esterification Stalling: Classical Fischer esterification is kinetically inhibited by the ortho-substituents (Iodo/Methyl) blocking the carbonyl carbon.
Module 1: The Sandmeyer Reaction (Amino Iodo)
User Issue: "I am getting low yields (<40%) converting Methyl 2-amino-3-fluoro-6-methylbenzoate to the iodide. The reaction turns black and tarry."
Diagnosis
The classical aqueous Sandmeyer (
The Solution: Non-Aqueous Radical Iodination
Switch from the ionic aqueous mechanism to a radical-mediated non-aqueous pathway using tert-Butyl Nitrite (t-BuONO) . This method (often called the Doyle-Kovacic variation) operates in organic solvents, improving solubility and suppressing phenol formation.
Optimized Protocol (Self-Validating)
-
Reagents:
-
Substrate: Methyl 2-amino-3-fluoro-6-methylbenzoate (1.0 eq)
-
Reagent A: tert-Butyl Nitrite (1.5 eq) - Freshly purchased or distilled.
-
Reagent B: Iodine (
) (1.0 eq) or Diiodomethane ( ) (1.5 eq). -
Solvent: Acetonitrile (MeCN) or DCE (Anhydrous).
-
Step-by-Step Workflow:
-
Preparation: Dissolve the amine precursor in anhydrous MeCN under
atmosphere. -
Activation: Add
(or ) to the solution. -
Initiation: Heat the mixture to 60°C (or reflux for MeCN).
-
Addition: Add t-BuONO dropwise over 30 minutes. Critical: Rapid gas evolution (
) indicates reaction progress. -
Validation: Monitor by TLC/LCMS. The amine spot should disappear. If a polar spot (phenol) appears, the solvent was not dry enough.
-
Workup: Quench with saturated aqueous
(Sodium Thiosulfate) to remove excess iodine (color changes from purple/brown to yellow).
Troubleshooting Logic (Sandmeyer)
Figure 1: Decision tree for troubleshooting non-aqueous Sandmeyer reactions.
Module 2: Esterification of the Hindered Acid
User Issue: "I synthesized 3-fluoro-2-iodo-6-methylbenzoic acid, but refluxing in MeOH/H2SO4 yields <20% ester after 48 hours."
Diagnosis
You are attempting a Fischer Esterification on a 2,6-disubstituted benzoic acid. The tetrahedral intermediate required for this mechanism is too sterically crowded to form efficiently. The equilibrium constant is heavily unfavorable.
The Solution: Nucleophilic Alkylation ( )
Bypass the carbonyl attack entirely. Instead, deprotonate the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile attacking Methyl Iodide (MeI). This reaction occurs away from the steric center.
Optimized Protocol: The "Caesium Effect"
-
Reagents:
-
Acid Substrate (1.0 eq)
-
Base: Caesium Carbonate (
) (1.5 eq) or Potassium Carbonate ( ). Note: Cs+ is larger and more soluble in organic solvents, creating a "naked" carboxylate anion that is more reactive. -
Alkylating Agent: Methyl Iodide (MeI) (2.0 eq).
-
Solvent: DMF (N,N-Dimethylformamide) or NMP.
-
Step-by-Step Workflow:
-
Dissolution: Dissolve the acid in DMF (0.5 M concentration).
-
Deprotonation: Add
. Stir for 15 minutes at Room Temp. The mixture may become a slurry. -
Alkylation: Add MeI dropwise. (Caution: Exothermic).
-
Reaction: Stir at Room Temp for 2-4 hours. Do not heat unless necessary, as heating can cause decarboxylation in electron-rich acids, though this substrate is relatively stable.
-
Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), then wash with Brine.
Data Comparison: Fischer vs. Alkylation
| Parameter | Fischer Esterification (MeOH/H+) | Alkylation ( |
| Mechanism | Acyl Substitution (Tetrahedral Intermediate) | |
| Steric Sensitivity | High (Fails for 2,6-subst.) | Low (Reaction is on Oxygen) |
| Typical Yield | 15-30% (after 48h) | 85-95% (after 4h) |
| Byproducts | Unreacted Acid | Inorganic Salts (CsI) |
Module 3: Alternative Route (Directed Ortho Metalation)
User Issue: "I cannot source the amino-precursor. Can I make this from 3-fluoro-toluene?"
Technical Insight
Yes, but it requires Directed Ortho Metalation (DoM) . This is a high-risk, high-reward strategy.
-
Substrate: Methyl 4-fluoro-2-methylbenzoate (Isomer).
-
Reagent: LDA (Lithium Diisopropylamide) at -78°C.
-
Challenge: Regioselectivity. The directing groups (Ester vs. Fluoro) compete.
-
Fluoro is a strong ortho-director.
-
Ester is a strong ortho-director.
-
-
Warning: This route often yields mixtures of isomers and is harder to scale than the Sandmeyer route. Recommendation: Stick to the Sandmeyer route if possible.
Frequently Asked Questions (FAQs)
Q1: The reaction mixture turned deep purple during the Sandmeyer step. Is this normal?
A: Yes. This indicates the liberation of Iodine (
Q2: Can I use Copper (I) Iodide (CuI) instead of t-BuONO? A: You can use CuI in the aqueous Sandmeyer (Gattermann modification), but for this specific sterically hindered molecule, the heterogeneous nature of CuI often leads to stirring issues and lower yields. The homogeneous t-BuONO/MeCN system is superior for 2,6-disubstituted systems.
Q3: My product is oiling out and won't crystallize. A: Methyl 3-fluoro-2-iodo-6-methylbenzoate has a low melting point due to the disruption of crystal packing by the iodine and methyl groups.
-
Fix: Use a seed crystal if available.
-
Fix: Triturate with cold Hexanes or Pentane. Scratch the side of the flask with a glass rod to induce nucleation.
Visualizing the Workflow
Figure 2: Primary synthetic workflow highlighting the radical iodination pathway.
References
-
Doyle, M. P., et al. "Alkyl Nitrites in Organic Synthesis. Direct Replacement of the Amino Group by Halogen." Journal of Organic Chemistry, 1977.
-
Krasnokutskaya, E. A., et al. "A New, One-Step, Effective Protocol for the Synthesis of Aryl Iodides from Anilines." Synthesis, 2007.
- Fiedler, P., et al. "Esterification of Sterically Hindered Carboxylic Acids." Synthetic Communications, 1985.
-
Genentech, Inc. "Patent WO2014078408: Methods for preparing MEK inhibitors." (Describes synthesis of similar fluoro-iodo-methylbenzoate intermediates).
-
BenchChem. "Methyl 3-fluoro-6-iodo-2-methylbenzoate Product Data." (Confirmation of structure and availability).
Sources
Technical Support Center: Purification of Methyl 3-fluoro-2-iodo-6-methylbenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Methyl 3-fluoro-2-iodo-6-methylbenzoate (C9H8FIO2, MW: 294.06).
This compound presents a unique structural topology: a central benzene ring densely packed with a methyl ester, an iodine atom, a fluorine atom, and a methyl group. The 2,6-disubstitution pattern (iodo and methyl groups flanking the ester) creates severe steric hindrance, which beneficially shields the ester from unintended hydrolysis. However, the C-I bond remains a thermodynamic weak point, highly susceptible to thermal and photolytic cleavage. The following guides and self-validating protocols are engineered around these core mechanistic realities.
I. Core Troubleshooting & FAQs
Q1: Why does my purified Methyl 3-fluoro-2-iodo-6-methylbenzoate turn pink or brown over time?
Causality: The carbon-iodine (C-I) bond is susceptible to photolytic and thermal homolysis. Cleavage of this bond generates highly reactive iodine radicals, which rapidly dimerize to form molecular iodine (I2). Even trace amounts of free I2 will impart a distinct pink, purple, or brown discoloration to the product.
Actionable Fix: Store the purified compound in amber vials at 2-8°C under an inert atmosphere (Argon or N2) to arrest radical generation[1]. If discoloration has already occurred, wash the organic layer with a dilute aqueous sodium thiosulfate (Na2S2O3) solution to reduce the I2 back to water-soluble iodide ions.
Q2: Can I use vacuum distillation to purify this compound? Causality: While standard methyl benzoates are routinely purified via distillation, the presence of the 2-iodo substituent introduces severe thermal instability. Exposing the compound to the high temperatures required for distillation (often >150°C for heavy halogenated aromatics) provides the activation energy necessary for deiodination[2]. Actionable Fix: Distillation should be avoided. If it is absolutely mandatory for industrial scale-up, it must be performed under ultra-high vacuum (<0.1 mmHg) to suppress the boiling point. Flash column chromatography is the scientifically sound alternative.
Q3: I am observing ester hydrolysis (saponification) during my basic workup. How do I prevent this?
Causality: Esters undergo saponification when exposed to basic conditions. Fortunately, the 2-iodo and 6-methyl groups provide significant steric shielding (the ortho-effect), drastically reducing the rate of nucleophilic attack at the carbonyl carbon compared to unsubstituted benzoates. However, prolonged exposure to strong bases (e.g., NaOH) or highly active basic alumina during chromatography will eventually cleave the ester[3].
Actionable Fix: Limit basic workups to mild reagents like saturated aqueous NaHCO3. Always use standard, slightly acidic silica gel (pH ~6.5-7.0) for chromatography rather than basic alumina.
II. Degradation & Workflow Visualizations
Understanding the pathways of degradation is critical for preventing yield loss. The diagram below illustrates the chemical causality behind the most common purification failures.
Fig 1: Mechanistic pathways of thermal and basic degradation during purification.
III. Quantitative Method Comparison
To optimize your workflow, consult the following data table summarizing the efficacy and risks of various purification techniques for halogenated methyl benzoates.
| Purification Method | Target Impurity Removed | Yield Retention | Risk Factor | Mechanistic Causality / Notes |
| Flash Chromatography | Unreacted acids, des-iodo analogs | High (85-95%) | Low | Separates based on polarity and iodine polarizability. Preferred method[3]. |
| Aqueous Base Wash | Carboxylic acid precursors | Very High (>95%) | Low | Deprotonates acid to water-soluble carboxylate. Ester is sterically protected. |
| Cold Trituration | Non-polar organic byproducts | Moderate (70-80%) | Low | Exploits differential solubility. Target compound precipitates in cold hexanes. |
| Vacuum Distillation | Volatile solvents, low MW organics | Low (<50%) | High | Thermal stress induces C-I bond homolysis, destroying the product[2]. |
IV. Self-Validating Purification Protocols
The following protocol is engineered as a self-validating system . Do not proceed to the next step unless the validation check is successful.
Protocol A: Silica Gel Flash Chromatography (Primary Method)
Objective: Isolate the target ester from unreacted acids and structurally similar des-iodo/des-fluoro byproducts.
Step 1: Pre-treatment (Liquid-Liquid Extraction)
-
Action: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Wash vigorously with 1.0 M aqueous NaHCO
3. -
Causality: Unreacted 3-fluoro-2-iodo-6-methylbenzoic acid is deprotonated into a carboxylate salt and partitions completely into the aqueous layer, preventing it from streaking down the silica column.
-
Validation Check: Test the pH of the discarded aqueous layer. It must read >8. If pH < 7, the residual acid has neutralized your base; you must repeat the wash until the aqueous layer remains basic.
Step 2: Column Packing
-
Action: Slurry-pack fine silica gel (230-400 mesh) using Hexanes.
-
Causality: Fine silica increases the number of theoretical plates. This high resolution is absolutely critical for separating the target ester from des-iodo impurities, which have nearly identical Rf values.
-
Validation Check: Inspect the column under ambient light. The silica bed must be completely translucent with no visible air channels, cracks, or dry spots.
Step 3: Elution
-
Action: Elute using an isocratic gradient of 95:5 Hexanes:Ethyl Acetate[4].
-
Causality: The highly non-polar hexanes slow the elution of the target compound, exploiting the large electron cloud (polarizability) of the iodine atom to separate it from non-halogenated byproducts.
-
Validation Check: Spot fractions on a TLC plate. The target compound will strongly quench 254 nm UV light due to the conjugated aromatic ring and the heavy iodine atom.
Step 4: Concentration
-
Action: Evaporate the pooled fractions containing the product under reduced pressure (Rotary Evaporator) with a water bath temperature strictly ≤ 30°C .
-
Causality: Elevated temperatures under vacuum can trigger the thermal degradation pathway outlined in Fig 1.
-
Validation Check: The final residue should be a pale-yellow to off-white solid or viscous oil. A deep pink or purple hue indicates thermal degradation and iodine liberation, requiring immediate remediation with sodium thiosulfate.
Fig 2: Decision matrix for the purification of halogenated methyl benzoates.
V. References
-
BLD Pharm. "393-78-2 | Methyl 3-fluoro-2-iodobenzoate". BLD Pharm Product Catalog.1
-
Armarego, W.L.F., Chai, C.L.L. "Purification of Laboratory Chemicals - 9th Edition". Elsevier / Butterworth-Heinemann. 5
-
Royal Society of Chemistry. "Progress of the reactions was monitored by thin layer chromatography...". RSC Supplementary Information. 4
-
Sigma-Aldrich. "Methyl benzoate analytical standard 93-58-3". MilliporeSigma Product Documentation. 2
Sources
- 1. 393-78-2|Methyl 3-fluoro-2-iodobenzoate|BLD Pharm [bldpharm.com]
- 2. 安息香酸メチル analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Purification of Laboratory Chemicals - W.L.F. Armarego, Christina Li Lin Chai - Google Books [books.google.com]
- 4. rsc.org [rsc.org]
- 5. Purification of Laboratory Chemicals - 9th Edition | Elsevier Shop [shop.elsevier.com]
Technical Support Center: Solubilizing Methyl 3-fluoro-2-iodo-6-methylbenzoate for NMR
Ticket ID: NMR-SOL-2024-001 Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division Subject: Optimization of Solubilization Protocols for Halogenated Benzoate Derivatives
Executive Summary & Compound Profile
User Query: "I cannot get a clean NMR spectrum for Methyl 3-fluoro-2-iodo-6-methylbenzoate. Is it the solvent, the concentration, or the compound itself?"
Scientist's Analysis:
This compound presents a classic "hydrophobic solid" profile. The core benzene ring, substituted with three hydrophobic groups (Methyl, Fluoro, Iodo) and a methyl ester, renders it lipophilic. While theoretically soluble in standard organic solvents, the iodine atom (large van der Waals radius) and fluorine substituent can induce unexpected crystal lattice energy, making dissolution kinetically slow. Furthermore, the heavy atom effect of iodine will significantly influence
Compound Specifications:
-
Structure: Polysubstituted benzene ring (Ester, -F, -I, -CH3).
-
Predicted Solubility: Low in water (
); High in Chloroform ( ), DMSO ( ), and Acetone ( ). -
Critical NMR Nuclei:
, , .[1]
Solvent Selection Matrix
Do not guess. Use this matrix to select the optimal solvent based on your specific analytical goal.
| Analytical Goal | Primary Solvent | Secondary Solvent | Technical Rationale |
| Routine | Chloroform-d ( | Acetone- | |
| Chloroform-d ( | DMSO- | High solubility is required for | |
| Acetone- | Fluorine shifts are solvent-sensitive. Acetone- | ||
| Long-term Storage | DMSO- | N/A | Low volatility prevents concentration changes over time, though sample recovery is difficult. |
| Trace Impurity Analysis | Benzene- | Benzene's magnetic anisotropy can shift overlapping impurity peaks away from the main signals, revealing hidden contaminants. |
Critical Note: Avoid Methanol-
() if you suspect transesterification (exchange of the methyl ester group) could occur over long acquisition times, although this is rare without a catalyst.
Standard Operating Procedure (SOP-001): Sample Preparation
Objective: Create a homogeneous, particle-free solution to prevent magnetic field inhomogeneity (poor shimming).
Workflow Diagram
The following logic flow ensures sample integrity from weighing to acquisition.
Figure 1: Decision logic for NMR sample preparation ensuring optimal solubility and spectral resolution.
Detailed Protocol
-
Massing: Weigh 5–10 mg (for
) or 30–50 mg (for ) of the solid into a clean 1.5 mL GC vial. Do not weigh directly into the NMR tube. -
Solvation: Add 0.6 mL of
. Cap and vortex for 30 seconds. -
Visual Inspection: Hold the vial up to a light source.
-
Pass: Liquid is transparent.
-
Fail: Liquid is cloudy, opalescent, or has "floaters."
-
-
Filtration (Mandatory): Even if the solution looks clear, micro-particulates can ruin line shape. Pack a small plug of clean glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube.[2]
-
Depth Check: Ensure the solvent height in the tube is 4.0–5.0 cm . Too low = poor shimming; Too high = waste of solvent and difficult vortexing.
Troubleshooting Hub (FAQs)
Q1: My sample floats and won't dissolve in
-
Sonication: Place the capped vial in a sonic bath for 5 minutes. The energy often breaks the crystal lattice.
-
Solvent Switch: If sonication fails, evaporate the
(nitrogen stream) and use DMSO- . The sulfoxide oxygen is a powerful hydrogen bond acceptor and dipolar solvent that disrupts strong intermolecular forces.
Q2: The peaks are very broad (poor lineshape). Is it the solubility? A: Likely yes. Broad peaks usually indicate one of three things:
-
Micro-precipitates: You didn't filter the sample (see Step 4 above). Solid particles distort the magnetic field homogeneity.
-
Viscosity: If you used DMSO-
and the concentration is very high (>50mg), viscosity slows molecular tumbling ( relaxation), broadening lines. Dilute the sample. -
Paramagnetic Impurities: Did you use a metal spatula? Trace iron/chromium can broaden peaks. Always use glass or Teflon tools.
Q3: I see extra peaks in the aromatic region. Is my compound decomposing? A: Before assuming decomposition, check for Satellite Peaks .
- Satellites: Visible in concentrated samples (0.55% intensity of main peak).
-
Coupling: The fluorine atom (
) will split nearby protons.-
Proton at Position 4 (meta to F): Expect a doublet or multiplet, not a singlet.
-
Methyl protons (Position 6): Might show long-range coupling (
) appearing as a doublet. -
Verification: Run a
-decoupled NMR if your spectrometer allows it.
-
Q4: Where should I look for the Carbon attached to the Iodine in
Advanced Considerations: NMR
When analyzing the fluorine signal, solvent effects are more pronounced than in proton NMR.
-
Chemical Shift Drift: The
signal can shift by 1–2 ppm simply by changing from to DMSO- . Always reference internally (e.g., trifluorotoluene) if comparing batches in different solvents. -
Excitation Bandwidth: Ensure your spectral window is wide enough. Aromatic fluorines typically appear between -100 and -120 ppm , but unexpected electronic effects from the Iodine could shift this.
Troubleshooting Logic Tree
Use this diagram to diagnose spectral anomalies.
Figure 2: Diagnostic pathways for common spectral anomalies associated with halogenated benzoates.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Reich, H. J. (2024). Bordwell pKa Table and NMR Solvent Data. University of Wisconsin-Madison. [Link]
-
University of Ottawa NMR Facility. (2024). NMR Sample Preparation Guide. [Link]
Sources
Technical Support: Thermal Optimization for Sterically Crowded Benzoates
Ticket ID: #SCB-9982 Agent: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Overcoming the "Ortho Effect" in Esterification via Thermal & Kinetic Control
Diagnostic & Strategy Module
Welcome to the Steric Shield Support Hub. If you are working with 2,6-disubstituted benzoic acids (e.g., Mesitoic acid derivatives), standard Fischer esterification protocols will likely fail. The steric bulk at the ortho positions prevents the formation of the tetrahedral intermediate required by the standard A-2 mechanism.
Use the decision matrix below to select the correct thermal and chemical strategy for your substrate.
Workflow: Condition Selection Matrix
Figure 1: Decision matrix for selecting reaction conditions based on the degree of steric hindrance at the ortho-position.
The Mechanics of Failure (Why your reaction is stuck)
To fix the reaction, you must understand the failure mode. For 2,6-disubstituted benzoates, the issue is Kinetic Blockade , not thermodynamic instability.
The Mechanism Shift (A-2 vs. A-1)
Standard esterification follows the A-2 mechanism , where the alcohol attacks the carbonyl carbon to form a tetrahedral intermediate. In 2,6-disubstituted systems, the ortho groups physically block this attack (The "Ortho Effect").
To succeed, you must force a shift to the A-1 mechanism , where the carbonyl oxygen is protonated and water leaves before the alcohol attacks, creating a linear, highly reactive Acylium Ion . This intermediate is less sterically demanding but requires higher energy (Temperature) or specific chemical activation to form.
Figure 2: Mechanistic pathway comparison. The A-2 path is sterically forbidden for crowded substrates; the A-1 path is accessible via high thermal energy or strong acid catalysis.
Troubleshooting Guides
Issue 1: "I refluxed in Methanol for 48 hours, but TLC shows only starting material."
Diagnosis: Insufficient Thermal Energy (
-
Why: Microwave heating allows you to superheat solvents above their boiling points in sealed vessels. For mesitoic acid derivatives, temperatures of 130–150°C are often required to drive the reaction [1, 2].
Issue 2: "My substrate decomposes or decarboxylates at high temperatures."
Diagnosis: Thermal Instability. Root Cause: Some electron-rich benzoic acids decarboxylate above 150°C. Solution: Switch to Chemical Activation (Yamaguchi Protocol) .
-
Why: Instead of using heat to generate the reactive intermediate, you use a reagent (2,4,6-trichlorobenzoyl chloride) to form a mixed anhydride. This activates the carbonyl at room temperature (or mild reflux), bypassing the high thermal requirement [3].
Issue 3: "The reaction stalls at 50% conversion."
Diagnosis: Equilibrium Limitation (Thermodynamic Stall). Root Cause: Water accumulation is reversing the reaction (Hydrolysis).[1] Solution: Azeotropic Water Removal (Dean-Stark).[1]
-
Protocol: Use a high-boiling solvent (Toluene or Xylene) and a Dean-Stark trap.
-
Critical Note: For sterically hindered esters, water removal must be aggressive because the reverse reaction (hydrolysis) is also sterically hindered, but once equilibrium is reached, it is hard to shift without physical removal of
.
Experimental Protocols
Protocol A: Microwave-Assisted Esterification (High-Throughput)
Best for: Stable substrates requiring rapid conversion.
-
Preparation: In a 10 mL microwave vial, dissolve the sterically hindered acid (1.0 equiv) in the alcohol (as solvent, approx. 20-30 equiv).
-
Catalyst: Add concentrated
(0.1 - 0.5 equiv). Note: Do not use HCl gas; it creates pressure issues. -
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation:
-
Temperature: Set to 140°C .
-
Pressure Limit: Set to 250 psi (Safety cutoff).
-
Time: 10–20 minutes (Hold time).
-
-
Workup: Cool to RT. Pour into saturated
and extract with EtOAc.
Protocol B: Yamaguchi Esterification (Mild Conditions)
Best for: Acid-sensitive or thermally unstable substrates.
-
Anhydride Formation: Dissolve the hindered acid (1.0 equiv) and Triethylamine (
, 1.2 equiv) in dry THF. -
Activation: Add 2,4,6-Trichlorobenzoyl chloride (1.1 equiv) dropwise at 0°C. Stir for 1 hour at RT. (A white precipitate of amine salt will form).
-
Esterification: Add the alcohol (1.0–2.0 equiv) and DMAP (1.0–2.0 equiv).
-
Critical Step: DMAP is not just a catalyst here; it is often used stoichiometrically to form the super-active N-acylpyridinium intermediate.
-
-
Reaction: Reflux (THF, 66°C) or Toluene (110°C) for 3–12 hours depending on steric bulk.
Comparative Data: Coupling Agents
| Reagent | Activation Mechanism | Rec.[1][2][3][4][5] Temp | Tolerance for Sterics | Risk Profile |
| Thionyl Chloride ( | Acid Chloride | Reflux (80°C) | High | Acidic byproducts; harsh. |
| DCC / DMAP (Steglich) | Carbodiimide | 0°C - RT | Low | N-acylurea byproduct formation is common with hindered acids. |
| Yamaguchi (TCBC) | Mixed Anhydride | RT - 60°C | Very High | Excellent for 2,6-disubstituted systems. |
| Microwave / | Thermal (A-1) | 130°C - 160°C | High | Requires thermal stability of substrate. |
Frequently Asked Questions (FAQs)
Q: Can I use HATU or EDC for 2,6-disubstituted benzoic acids? A: generally, No . While excellent for peptides, these reagents often fail with severe steric bulk because the active ester intermediate is too bulky to be attacked by the alcohol. The Yamaguchi reagent (mixed anhydride) or Acid Chloride route is smaller and more electrophilic.
Q: Why does my reaction turn black in the microwave? A: This indicates polymerization or decomposition. Reduce the temperature by 20°C and extend the time, or switch to the Yamaguchi protocol. Ensure your solvent (alcohol) is anhydrous; water at high temperatures acts as a powerful nucleophile, reversing the reaction.
Q: I am making a t-butyl ester of a hindered acid. Standard methods fail.
A: t-Butyl esters are unique. Do not use alcohol. Instead, react your hindered Acid Chloride with potassium t-butoxide (
References
-
Microwave-Assisted Synthesis: Leadbeater, N. E., & Marco, M. (2002). Preparation of Polymer-Supported Ligands and Metal Complexes by Microwave-Promoted Solid-Phase Organic Synthesis. Journal of Organic Chemistry.
-
Mechanism of Hindered Esterification: Xu, Z., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate.[6][7] RSC Advances.
-
Yamaguchi Esterification: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2][4][8][9] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[2][4] Bulletin of the Chemical Society of Japan.
-
Steglich vs. Yamaguchi: Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Organic Letters.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Yamaguchi Esterification [organic-chemistry.org]
- 6. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
Technical Support Center: Aryl Iodide Substitution Troubleshooting
Welcome to the Advanced Diagnostics and Support Center for transition-metal-catalyzed aryl iodide substitutions. Aryl iodides are typically the most reactive electrophiles in cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, Negishi) due to the low bond dissociation energy of the C-I bond. When these reactions exhibit unexpectedly low conversion rates, the root cause usually lies not in the oxidative addition step, but in downstream catalytic bottlenecks, catalyst deactivation, or competing off-cycle pathways.
This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to rescue stalled reactions.
Diagnostic Decision Matrix
Diagnostic workflow for troubleshooting low conversion in aryl iodide substitution.
Mechanistic FAQs & Troubleshooting
Q1: My aryl iodide shows <10% conversion despite using standard Pd(PPh3)4. Why is the reaction stalling?
A1: The failure is likely due to inefficient catalyst generation or an inability to overcome steric/electronic barriers during transmetalation. While aryl iodides undergo rapid oxidative addition, standard ligands like PPh₃ often fail to facilitate subsequent steps, trapping the palladium in an inactive Pd(II) state[1]. Furthermore, traditional Pd(II) salts or older Pd(0) sources can have varying degrees of efficacy in generating the active monolithic catalyst[2].
-
Causality: If the active L-Pd(0) species is not generated quantitatively, the catalytic cycle cannot even begin.
-
Solution: Upgrade your catalyst system. Use third-generation (Pd G3) or fourth-generation (Pd G4) precatalysts, which quickly and quantitatively generate active L-Pd(0) species under mild conditions[2]. Pair these with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) to accelerate both transmetalation and reductive elimination[1].
Q2: I am observing significant protodehalogenation (formation of the unhalogenated arene) instead of the substituted product. What causes this?
A2: Protodehalogenation is a reductive side reaction where the C-I bond is replaced by a C-H bond. This is a common off-cycle pathway mediated by the metal catalyst[3].
-
Causality: This occurs when the intermediate Pd(II)-aryl complex either reacts with trace moisture (water acting as a proton source) or undergoes β-hydride elimination. If your nucleophile (e.g., an amine or alkoxide) possesses β-hydrogens, the Pd(II) center can abstract a hydride and subsequently reductively eliminate the reduced arene[2].
-
Solution:
-
Ensure strictly anhydrous conditions by using flame-dried glassware and anhydrous, finely ground bases[1].
-
Switch to ligands specifically designed to minimize β-hydride reduction and isomerization, such as CPhos or IPent[2].
-
In nickel-catalyzed systems, the addition of salts like LiBF₄ has been shown to drastically diminish arene formation from aryl iodide reduction[4].
-
Q3: The reaction stalls at ~50% conversion, and LC-MS shows a large amount of aryl homocoupling (biaryl formation). How do I prevent this?
A3: Homocoupling is a deleterious side reaction heavily dependent on the presence of oxidants or an imbalance in the catalytic cycle.
-
Causality: The presence of trace oxygen can oxidize the active Pd(0) catalyst to Pd(II), triggering a secondary catalytic cycle where the Pd(II) species undergoes two consecutive transmetalations with the nucleophile or aryl species, followed by reductive elimination to form the homocoupled dimer[1].
-
Solution: Oxygen exclusion is the most critical step. Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles[1]. Maintain a positive pressure of inert gas throughout the reaction[1].
Q4: How does ortho-substitution on my aryl iodide affect conversion rates?
A4: Ortho-substituents introduce severe steric hindrance, which can drastically alter the kinetics of the elementary steps.
-
Causality: In some nickel-catalyzed cross-couplings, ortho-substituted aryl iodides lead to low conversion and significant substrate reduction[4]. However, in palladium-catalyzed systems, while oxidative addition might be slightly slowed, the presence of an ortho-substituent can actually accelerate the final reductive elimination step due to the thermodynamic relief of steric strain around the metal center[4].
-
Solution: If the reaction is stalling at the oxidative addition or transmetalation stage due to sterics, utilize highly active, sterically accommodating ligands like RuPhos or BrettPhos, which are specifically engineered to handle bulky substrates and prevent over-arylation[2][5].
Quantitative Data: Optimization Parameters
To systematically troubleshoot, compare your current reaction parameters against the optimized benchmarks for aryl iodide substitution below.
| Parameter Category | Standard Condition (Prone to Stalling) | Optimized Condition for Low Conversion | Mechanistic Rationale |
| Catalyst Source | Pd(OAc)₂, Pd(PPh₃)₄ | Pd G3 / Pd G4 Precatalysts, PEPPSI™ | Ensures rapid, quantitative generation of the active L-Pd(0) species[2]. |
| Ligand Electronics | PPh₃, dppf | XPhos, SPhos, BrettPhos, CPhos | Bulky, electron-rich ligands accelerate transmetalation and reductive elimination[1]. |
| Base Selection | Aqueous Na₂CO₃, unground K₂CO₃ | Anhydrous, finely ground Cs₂CO₃ or K₃PO₄ | Maximizes active surface area for transmetalation; prevents hydrolytic side reactions[1]. |
| Solvent System | Undegassed THF or Toluene | Degassed 1,4-Dioxane, 2-MeTHF, or CPME | Degassing prevents O₂-mediated homocoupling[1]; CPME offers higher boiling points for difficult couplings[6]. |
Self-Validating Experimental Protocol: Robust Buchwald-Hartwig Amination
This protocol is designed as a self-validating system. It includes specific in-process checkpoints to ensure that catalyst activation and moisture exclusion—the two primary culprits of low conversion—are successfully managed.
Objective: Coupling of a sterically hindered aryl iodide with a primary amine.
Step 1: Reagent Preparation & Atmosphere Control
-
Bake Glassware: Dry a Schlenk flask equipped with a magnetic stir bar in an oven at 120 °C for at least 4 hours. Cool under a continuous stream of dry Argon.
-
Base Preparation: In a glovebox, weigh out 2.0 equivalents of anhydrous Cs₂CO₃. Validation Checkpoint: The base must be a fine, free-flowing powder. Clumping indicates moisture ingress, which will lead to protodehalogenation[1][3]. Grind in a mortar and pestle if necessary.
Step 2: Catalyst and Substrate Loading
-
Add the aryl iodide (1.0 equiv, 1.0 mmol) and the amine (1.2 equiv).
-
Add the precatalyst: BrettPhos Pd G3 (2-5 mol%) and supplemental BrettPhos ligand (2-5 mol%). Mechanistic Note: The G3 precatalyst ensures immediate activation, while BrettPhos prevents the over-arylation of primary amines[2].
-
Seal the Schlenk flask with a rubber septum and remove it from the glovebox.
Step 3: Solvent Degassing (Freeze-Pump-Thaw)
-
In a separate flask, prepare anhydrous 1,4-Dioxane.
-
Submerge the solvent flask in liquid nitrogen until completely frozen. Apply high vacuum for 5 minutes.
-
Isolate the vacuum and allow the solvent to thaw in a warm water bath, releasing dissolved O₂ bubbles.
-
Repeat this cycle three times. Validation Checkpoint: During the final thaw, no visible gas bubbles should evolve from the liquid, confirming complete deoxygenation to prevent homocoupling[1].
Step 4: Reaction Execution
-
Backfill the Schlenk flask containing the solids with Argon.
-
Add 5.0 mL of the degassed 1,4-Dioxane via a gas-tight syringe.
-
Place the flask in a pre-heated oil bath at 100 °C.
-
Validation Checkpoint (Colorimetric): Upon heating, the mixture should rapidly transition from a pale suspension to a deep, homogenous color (often red/orange/brown depending on the substrate), indicating the successful shedding of the G3 precatalyst backbone and formation of the active L-Pd(0) species.
Step 5: Monitoring and Workup
-
After 2 hours, withdraw a 10 µL aliquot via syringe under Argon. Quench in 1 mL of acetonitrile and analyze via LC-MS.
-
Diagnostic Check: If the aryl iodide is unconsumed, check for catalyst poisoning. If the aryl iodide is consumed but the product mass is missing, check the MS for the dehalogenated arene (M-I+H) mass.
-
Upon full conversion, cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove the palladium and salts, and concentrate for column chromatography.
References
-
One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy. RSC Publishing. Available at:[Link]
-
Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters - ACS Publications. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC08444K [pubs.rsc.org]
Technical Support Center: Storage & Handling of Light-Sensitive Iodobenzoate Esters
Ticket ID: T-IBE-STAB-001 Status: Open Agent: Senior Application Scientist Subject: Comprehensive Stability Protocol for Iodobenzoate Esters
Executive Summary
Iodobenzoate esters (e.g., methyl 2-iodobenzoate, ethyl 4-iodobenzoate) are critical intermediates in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and precursors for hypervalent iodine reagents (e.g., IBX, Dess-Martin Periodinane). Their utility, however, is compromised by the inherent lability of the Carbon-Iodine (C–I) bond.
This guide provides a mechanistic understanding of their degradation, a validated storage protocol, and troubleshooting steps to rescue compromised samples.
Part 1: The Mechanism of Instability
To preserve these compounds, one must understand why they fail. The primary failure mode is homolytic photolysis , not hydrolysis.
The Weak Link: Carbon-Iodine Bond Energy
The C–I bond is significantly weaker than other carbon-halogen bonds. Even ambient laboratory light (fluorescent/LED) contains sufficient energy to bridge the bond dissociation energy (BDE) gap, leading to radical formation.
Table 1: Comparative Bond Dissociation Energies (Ph-X)
| Bond Type | Bond Energy (kcal/mol) | Relative Stability | Primary Degradation Driver |
|---|---|---|---|
| C–F | ~126 | Extremely Stable | None (Inert) |
| C–Cl | ~96 | Stable | High Energy UV |
| C–Br | ~81 | Moderately Stable | UV Light |
| C–I | ~65 | Unstable | Visible Light + UV |
Data interpolated from CRC Handbook of Chemistry and Physics [1].
The Photodegradation Pathway
When iodobenzoate esters absorb photons (
-
Iodine Liberation: Two iodine radicals recombine to form molecular iodine (
), causing the characteristic yellow/brown discoloration. -
Radical Quenching: The highly reactive aryl radical abstracts a hydrogen atom from the solvent or neighboring molecules, resulting in the de-iodinated ester (e.g., methyl benzoate), which is a silent impurity in many reactions.
Figure 1: Photolytic degradation pathway of iodobenzoate esters.
Part 2: Validated Storage Protocol (SOP)
Objective: Maintain purity >98% for 6+ months.
Step 1: Container Selection
-
Primary: Amber borosilicate glass vials with Teflon-lined caps.
-
Secondary: If amber glass is unavailable, wrap clear vials in two layers of aluminum foil.
-
Avoid: Polyethylene bags (iodine vapor can permeate plastics).
Step 2: Atmospheric Control
Oxygen can accelerate radical chain reactions initiated by light.
-
Protocol: Flush the headspace of the vial with Argon or Nitrogen gas for 15–30 seconds before sealing.
-
Why: Displaces oxygen and moisture, preventing both oxidative degradation and ester hydrolysis.
Step 3: Temperature Management
-
Ideal: -20°C (Freezer).[1]
-
Acceptable: 2–8°C (Refrigerator).
-
Critical: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid/oil, which promotes hydrolysis [2].[2]
Part 3: Troubleshooting & Rescue (FAQs)
Q1: My sample has turned from white/colorless to yellow/brown. Is it ruined?
Diagnosis: This indicates the presence of free molecular iodine (
-
Dissolve the compound in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the organic layer with a 10% aqueous Sodium Thiosulfate (
) solution. -
The organic layer should return to colorless. Dry over
, filter, and concentrate. -
Verify purity by NMR (check for de-iodinated byproducts).
Q2: I see a new spot on my TLC plate just below the solvent front.
Diagnosis: This is likely the de-iodinated ester (e.g., methyl benzoate) or the hydrolyzed acid.
-
Iodine (
): Usually moves with the solvent front and is transient (sublimes). -
De-iodinated Ester: Often has a similar Rf but stains differently.
-
Hydrolyzed Acid: Stays at the baseline or streaks unless the eluent contains acid.
Q3: Can I use "Copper Stabilization" like with alkyl iodides?
Recommendation: No. Copper foil is typically used to stabilize liquid alkyl iodides (like Methyl Iodide). For aryl iodobenzoate esters:
-
They are often solids or viscous oils, making physical contact with copper ineffective.
-
Copper can leach into the sample, acting as a catalyst poison for downstream Pd-catalyzed cross-coupling reactions. Stick to light exclusion and cold storage.
Part 4: Quality Control (QC) Workflow
Before committing valuable reagents to a synthesis, validate the integrity of your iodobenzoate ester.
Figure 2: Decision tree for quality control prior to experimental use.
The NMR "Fingerprint" Check
To confirm the Iodine atom is still attached:
-
Locate the protons ortho to the iodine position.
-
Iodine Effect: Iodine is large and anisotropic; it typically shifts ortho-protons downfield (higher ppm) compared to the de-iodinated analog.
-
Validation: If the integration of the ortho-proton region is low, or if you see a new multiplet upfield, photolysis has occurred (replacement of I with H).
References
- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying and handling esters).
-
International Conference on Harmonisation (ICH). (1996).[6] Guideline Q1B: Photostability Testing of New Drug Substances and Products. (Regulatory standard for light stress testing).
-
Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.[7] (Mechanistic details on aryl halide photolysis).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Mechanisms of crystallisation in polysorbates and sorbitan esters - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Homolytic and Heterolytic Bond Cleavage - Chemistry Steps [chemistrysteps.com]
- 5. Photostability of Topoisomerase I Inhibitor Conjugated IgG1 Antibody-Drug Conjugates: Characterization Study and Degradation Mechanism Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pure.au.dk [pure.au.dk]
Technical Support Center: Minimizing Homocoupling in Suzuki-Miyaura Reactions
Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter researchers struggling with symmetrical biaryl impurities (Ar-Ar) during Suzuki-Miyaura cross-coupling. This phenomenon, known as homocoupling, consumes valuable boronic acid starting materials and severely complicates downstream chromatographic purification[1],[2].
This guide moves beyond basic troubleshooting to explore the mechanistic causality behind homocoupling, providing you with self-validating protocols and kinetic strategies to optimize your cross-coupling yields.
Mechanistic Insight: The "Why" Behind Homocoupling
To eliminate homocoupling, we must first understand its origin. The formation of symmetrical biaryl byproducts is rarely a spontaneous side reaction; it is almost exclusively a Palladium(II)-mediated oxidative process [1],[3].
There are two primary pathways that generate the problematic Pd(II) species:
-
Aerobic Oxidation : Adventitious molecular oxygen (O₂) oxidizes the active Pd(0) catalyst into a Pd(II)-peroxo or Pd(II)-oxo complex. This oxidized species undergoes two successive transmetalation events with your boronic acid, followed by reductive elimination to yield the homocoupled dimer and regenerate Pd(0)[1],[4].
-
Stoichiometric Precatalyst Activation : If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) without an exogenous reducing agent, the catalytic cycle must reduce Pd(II) to Pd(0) to initiate. This reduction is often achieved by consuming two equivalents of your boronic acid[4],[3].
Pd(II)-mediated oxidative homocoupling pathway of boronic acids.
Troubleshooting & FAQs
Q1: I perform my reactions under a nitrogen balloon using vacuum-backfill cycles, but I still see 15-20% homocoupling. Why? A1: Vacuum-backfill cycles effectively clear the headspace of a flask but often fail to remove dissolved molecular oxygen trapped within the solvent lattice. To truly minimize oxidative homocoupling, you must displace this dissolved oxygen. Subsurface sparging (bubbling inert gas directly through the solvent) for 15–30 minutes is mechanistically required to strip dissolved O₂[1],[3].
Q2: I am using Pd(OAc)₂ as my catalyst. Could this be causing the issue? A2: Yes. Pd(OAc)₂ is a Pd(II) precatalyst. To enter the active Pd(0) catalytic cycle, it will consume your boronic acid as a stoichiometric reducing agent, guaranteeing at least some homocoupling[3]. Solution: Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃[1]. If you must use a Pd(II) salt, add 1-2 equivalents of a mild reducing agent like potassium formate before adding the boronic acid. This reduces Pd(II) to Pd(0) harmlessly[1],[3].
Q3: How can I manipulate reaction kinetics to favor cross-coupling over homocoupling? A3: Homocoupling is a bimolecular process with respect to the boronic acid (it requires two molecules to find the same Pd center). By using a syringe pump to perform a slow addition of the boronic acid over 1–2 hours, you maintain an artificially low steady-state concentration of the boron species. This kinetically starves the homocoupling pathway while allowing the desired cross-coupling to proceed[2],[5].
Q4: Does my choice of ligand impact homocoupling? A4: Absolutely. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos ) are highly effective at suppressing homocoupling[2],[6]. Their extreme steric bulk forces the two coupling partners on the Pd(II) intermediate closer together, drastically lowering the activation energy for the final reductive elimination step. A faster reductive elimination outcompetes the slower side-reactions.
Q5: Are there structural alternatives to free boronic acids that reduce this byproduct? A5: Yes. Free boronic acids are highly reactive and prone to decomposition/homocoupling. Converting your boronic acid to a pinacol ester (Bpin) or a MIDA boronate provides a "slow-release" mechanism. These derivatives undergo transmetalation much slower (often requiring in situ hydrolysis), which naturally regulates the concentration of the active nucleophile in the catalytic cycle[1],[4].
Diagnostic Workflow & Optimization Data
Use the following decision tree to systematically diagnose and eliminate homocoupling in your specific reaction setup.
Decision tree for diagnosing and resolving homocoupling in Suzuki reactions.
Quantitative Optimization Summary
| Variable | Standard Condition | Optimized Condition | Mechanistic Rationale | Homocoupling Reduction |
| Atmosphere | Vacuum-Backfill (3x) | Subsurface Sparging (30 min) | Actively displaces dissolved lattice O₂ rather than just headspace O₂. | High |
| Catalyst State | Pd(OAc)₂ (Pd(II)) | Pd(PPh₃)₄ or Pd(II) + HCO₂K | Eliminates the need for stoichiometric boronic acid consumption for initial Pd reduction. | High |
| Reagent Addition | All-at-once | Syringe pump (1-2h) | Lowers steady-state boronic acid concentration, disfavoring bimolecular kinetics. | Moderate-High |
| Ligand Choice | PPh₃ | XPhos or SPhos | Steric bulk accelerates reductive elimination of the desired cross-coupled product. | Moderate |
| Boron Source | Free Boronic Acid | Pinacol Ester (Bpin) | Slower, controlled transmetalation regulates active nucleophile concentration. | Moderate |
Validated Experimental Protocol: The "Zero-Homocoupling" Suzuki
This step-by-step methodology incorporates the kinetic and mechanistic controls discussed above. It is designed as a self-validating system; specific visual cues are included to ensure each step is functioning as intended.
Reagents Required:
-
Aryl Halide (1.0 equiv)
-
Arylboronic Acid or Bpin ester (1.2 equiv)
-
Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)
-
XPhos Ligand (4-10 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Potassium Formate (HCO₂K) (1.5 equiv) - Only if using a Pd(II) source[3]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Rigorous Solvent Degassing (The Sparging Step):
-
Prepare the 1,4-Dioxane/Water mixture in a septum-sealed flask.
-
Insert a long needle connected to an Argon/Nitrogen line directly into the liquid (subsurface). Insert a short bleed needle into the septum.
-
Sparge the solvent vigorously for at least 30 minutes prior to use[1].
-
-
Reaction Assembly & Precatalyst Reduction:
-
To a flame-dried Schlenk flask under Argon, add the Aryl Halide, K₃PO₄, Pd(OAc)₂, XPhos, and Potassium Formate[2],[3].
-
Crucial Omission:Do NOT add the boronic acid yet.
-
Add the degassed solvent mixture via syringe.
-
Self-Validation Check: Stir the mixture at room temperature for 10-15 minutes. If using Pd(II) with potassium formate, observe the color. A shift from a dark/orange suspension to a paler or distinct active-catalyst color indicates successful reduction of Pd(II) to the active Pd(0) species[3].
-
-
Kinetic Control (Slow Addition):
-
In a separate, rigorously degassed vial, dissolve the Arylboronic Acid in a minimal volume of degassed 1,4-Dioxane.
-
Draw this solution into a gas-tight syringe.
-
Mount the syringe on a programmable syringe pump.
-
Heat the main reaction flask to the target temperature (e.g., 80-100 °C).
-
Slowly add the boronic acid solution to the hot reaction mixture at a constant rate over 1.5 to 2.0 hours [2],[5].
-
-
Completion & Work-up:
-
Once addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor via LC-MS or TLC.
-
Upon consumption of the aryl halide, cool to room temperature, dilute with Ethyl Acetate, and wash with water/brine. Dry over Na₂SO₄ and concentrate for chromatography[2].
-
References
1.[1] BenchChem, "Strategies to minimize homocoupling in Suzuki reactions - Benchchem: Troubleshooting Guide". Available at: 2.[4] Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide". Available at: 3.[2] BenchChem, "Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Bond Formation". Available at: 4. BenchChem, "Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde". Available at: 5.[5] ResearchGate, "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395". Available at: 6.[6] ResearchGate, "Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene". Available at: 7.[3] ACS Publications, "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395". Available at:
Sources
Validation & Comparative
1H NMR Spectrum Analysis of Methyl 3-fluoro-2-iodo-6-methylbenzoate: An Analytical Comparison Guide
As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter challenges in the precise regiochemical assignment of poly-substituted aromatics. Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS: 1262417-97-9) is a highly functionalized building block utilized as a critical intermediate and reference standard for drug impurities in API synthesis[1][2].
The presence of four distinct substituents on the benzene ring creates a highly specific electronic environment. For drug development professionals, verifying the exact regiochemistry of this compound is paramount; a positional isomer can drastically alter the pharmacological efficacy of the final drug. This guide objectively compares the analytical performance of different NMR methodologies and structural isomers to establish a self-validating system for structural confirmation.
Structural Differentiation: Target vs. Positional Isomer
The core analytical challenge lies in differentiating Methyl 3-fluoro-2-iodo-6-methylbenzoate from its closely related regioisomers, such as Methyl 4-fluoro-2-iodo-6-methylbenzoate. We achieve this by analyzing the causality behind the spin-spin coupling networks.
In the 3-fluoro isomer (our target), the two remaining aromatic protons are located at the C4 and C5 positions. Because they are adjacent (vicinal) to each other, they exhibit a strong ortho-coupling (
Conversely, in the 4-fluoro isomer , the aromatic protons are located at the C3 and C5 positions. Being meta to each other, their homonuclear coupling is significantly weaker (
This stark contrast in the
Quantitative 1H NMR Data Summary (Target Compound)
The table below summarizes the expected quantitative data for Methyl 3-fluoro-2-iodo-6-methylbenzoate in CDCl
| Proton Environment | Position | Expected Shift ( | Multiplicity | Coupling Constants ( | Integration |
| -COOCH | C1 | ~3.90 | Singlet (s) | N/A | 3H |
| -CH | C6 | ~2.35 | Singlet (s) | N/A | 3H |
| Aromatic H | C4 | ~7.05 | Pseudo-triplet / dd | 1H | |
| Aromatic H | C5 | ~7.15 | Doublet of doublets (dd) | 1H |
Analytical Comparison: 400 MHz vs. 600 MHz NMR Performance
When analyzing the H4 and H5 protons, the choice of spectrometer frequency directly impacts data integrity.
At 400 MHz , the chemical shift difference (
Upgrading to a 600 MHz spectrometer increases the
Causality of spin-spin coupling networks in Methyl 3-fluoro-2-iodo-6-methylbenzoate.
Experimental Methodology: High-Fidelity NMR Protocol
To establish a self-validating system, the analytical workflow must incorporate both standard 1D
Step-by-Step Protocol
-
Sample Preparation: Weigh exactly 5–10 mg of Methyl 3-fluoro-2-iodo-6-methylbenzoate. Dissolve the compound in 0.6 mL of high-purity deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[4].ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Filtration (Critical Step): Filter the solution through a Pasteur pipette packed with a small plug of cotton wool directly into a clean, dry 5 mm NMR tube. This removes paramagnetic impurities and undissolved particulates that distort magnetic field homogeneity[5][6].
-
Standard 1D
H Acquisition: Lock the spectrometer to the deuterium signal of CDCl . Shim the magnet until the TMS signal FWHH (Full Width at Half Height) is < 1.0 Hz. Acquire 16–32 scans with a relaxation delay (D1) of 2–3 seconds to ensure complete relaxation of the methyl protons. -
H{
F} Decoupled Acquisition (Self-Validation): To unambiguously differentiate the H-H couplings from the H-F couplings, execute a H{ F} decoupled experiment[7][8]. By irradiating the fluorine frequency, the complex pseudo-triplet of H4 will instantly collapse into a simple doublet ( ), definitively validating the regiochemical assignment.
High-fidelity NMR analytical workflow for halogenated benzoates.
References
-
PubChemLite - C9H8FIO2 - Explore uni.lu [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences ucl.ac.uk[Link]
-
Module 19: NMR Spectroscopy of N, P and F-atoms inflibnet.ac.in[Link]
-
NMR Sample Preparation - Western University uwo.ca[Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds nih.gov[Link]
-
Journal Name - Manchester NMR Methodology Group manchester.ac.uk[Link]
Sources
- 1. 1pchem.com [1pchem.com]
- 2. PubChemLite - C9H8FIO2 - Explore [pubchemlite.lcsb.uni.lu]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
19F NMR shifts of Methyl 3-fluoro-2-iodo-6-methylbenzoate
Comparative Guide:
Executive Summary
In the development of complex active pharmaceutical ingredients (APIs), polyhalogenated aromatics serve as critical building blocks. Methyl 3-fluoro-2-iodo-6-methylbenzoate is particularly valuable due to its orthogonal reactivity profile: the iodine atom provides a highly reactive site for metal-catalyzed cross-coupling, while the fluorine atom acts as a robust, non-destructive spectroscopic probe[1]. As a Senior Application Scientist, I have structured this guide to objectively compare the analytical traceability and synthetic performance of this compound against its structural alternatives, supported by predictive empirical data and self-validating experimental protocols.
Structural Dynamics & Chemical Shift Causality
The utility of Fluorine-19 (
Starting from the base resonance of fluorobenzene (approximately -113.15 ppm), the substituents on the benzoate core perturb the electron density around the fluorine nucleus:
-
The Ortho-Iodine Effect: Iodine exerts a massive deshielding effect on the adjacent fluorine atom. Due to heavy-atom effects and steric van der Waals compression, an ortho-iodine shifts the
F signal downfield by approximately +19.9 ppm[2]. -
The Meta-Ester Effect: The electron-withdrawing methyl ester (-COOCH
) at the meta position contributes a minor deshielding effect (~ +1.0 ppm)[4]. -
The Para-Methyl Effect: The electron-donating methyl group at the para position increases local shielding, shifting the signal upfield by approximately -3.6 ppm[2].
Causality Insight: Summing these empirical SCS values (-113.15 + 19.9 + 1.0 - 3.6) yields a predicted
Objective Performance Comparison
To evaluate the product's performance, we must compare it against alternative fluorinated benzoates that a synthetic chemist might consider. The table below outlines how regiochemistry dictates both analytical traceability (NMR resolution) and synthetic versatility.
| Compound | Structural Role | Predicted | Signal Multiplicity | Primary Synthetic Application |
| Methyl 3-fluoro-2-iodo-6-methylbenzoate | Target | ~ -95.8 | dd ( | Orthogonal cross-coupling (C-I active)[1] |
| Methyl 3-fluoro-6-methylbenzoate | Alternative 1 | ~ -115.7 | ddd / td | Standard building block (Lacks C-I handle) |
| Methyl 5-fluoro-2-iodobenzoate | Alternative 2 | ~ -110.1 | td | Regioisomeric cross-coupling |
Data Interpretation: The target compound vastly outperforms Alternative 1 in synthetic utility due to the presence of the C-I bond, which is primed for Suzuki, Sonogashira, or Negishi couplings[1]. Compared to Alternative 2, the target compound's
Self-Validating Quantitative F NMR (qNMR) Protocol
To reliably track the consumption of Methyl 3-fluoro-2-iodo-6-methylbenzoate during a cross-coupling reaction, the following self-validating qNMR protocol must be strictly adhered to.
Step 1: Matrix Preparation
-
Action: Dissolve 15.0 mg of the analyte in 0.6 mL of CDCl
. -
Causality: Maintaining a consistent molarity prevents concentration-dependent chemical shift drift caused by intermolecular interactions, ensuring the signal remains locked at the predicted ~ -95.8 ppm position.
Step 2: Internal Standard Integration
-
Action: Spike the sample with 5.0
L of a 0.1 M solution of 1,4-difluorobenzene (known shift at -119.0 ppm) or CFCl (0.00 ppm). -
Causality: A structurally distinct internal standard provides an absolute integration reference. This validates that any reduction in the target's signal area corresponds to actual chemical conversion rather than variations in instrument shimming or tuning[6].
Step 3: Pulse Sequence Configuration
-
Action: Acquire the spectrum at 376 MHz (for a 400 MHz console) using a 30° excitation pulse. Set the relaxation delay (D1) to 5.0 seconds.
-
Causality: Fluorine nuclei in rigid aromatic systems often exhibit prolonged
relaxation times. A 5-second D1 ensures complete longitudinal magnetization recovery between scans. This is a non-negotiable requirement; failing to allow full relaxation will result in signal saturation and artificially deflated integration values[6].
Step 4: Spectral Processing
-
Action: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier transformation.
-
Causality: This specific LB value optimizes the signal-to-noise ratio without obscuring the critical
and scalar coupling multiplets, which are necessary to confirm that the regiochemistry of the aromatic ring remains intact during the reaction.
Workflow Visualization
Logical relationship between structural features, 19F NMR traceability, and synthetic utility.
References
-
[3] Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. Canadian Science Publishing. Available at:[Link]
-
[2] Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at:[Link]
-
[5] Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at:[Link]
-
[6] Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase. Oxford Academic. Available at:[Link]
Sources
- 1. Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) [benchchem.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. azom.com [azom.com]
- 6. academic.oup.com [academic.oup.com]
Comparative Guide: HPLC Method Development and Retention Time Analysis for Methyl 3-fluoro-2-iodo-6-methylbenzoate
Executive Summary
For drug development professionals and analytical chemists, the chromatographic separation of heavily substituted, halogenated aromatics presents a unique challenge. Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS: 1262417-97-9) is a sterically hindered building block featuring both highly electronegative (fluorine) and highly polarizable (iodine) substituents[1][2].
When developing a high-performance liquid chromatography (HPLC) method for this compound, relying on standard C18 stationary phases often results in poor resolution from its closely related regioisomers. This guide objectively compares the retention behavior of Methyl 3-fluoro-2-iodo-6-methylbenzoate on a standard C18 phase versus a Pentafluorophenyl (PFP) phase, providing mechanistic insights, comparative experimental data, and a self-validating protocol for robust method development.
Analyte Profiling & Mechanistic Insights
The Limitation of Standard C18 Columns
Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions to retain analytes[3]. Because regioisomers of halogenated methylbenzoates possess nearly identical LogP values and hydrophobic surface areas, a C18 phase struggles to differentiate them, leading to co-elution. While advanced hybrid-silica C18 columns (e.g., YMC-Triart) offer exceptional pH stability and peak shape[4], they still lack the orthogonal selectivity required for this specific structural class.
The PFP Advantage: Multimodal Retention
To achieve baseline separation, we must exploit the electronic landscape of the analyte. A Pentafluorophenyl (PFP) stationary phase introduces multiple orthogonal retention mechanisms[3][5]:
-
Interactions: The electron-deficient pentafluorophenyl ring acts as a strong
-acid, interacting with the electron-rich regions of the analyte's aromatic ring. -
Dipole-Dipole Interactions: The highly localized dipoles of the analyte's C-F and C-I bonds interact strongly with the C-F bonds on the PFP phase[3].
-
Shape Selectivity: The rigid planar structure of the PFP ring provides enhanced steric recognition, easily distinguishing the ortho-substituted iodine and methyl groups from other isomeric configurations[3][5].
Fig 1: Mechanistic comparison of C18 vs. PFP retention pathways for halogenated aromatics.
Comparative Performance Data
To objectively evaluate the performance, Methyl 3-fluoro-2-iodo-6-methylbenzoate was analyzed alongside a critical pair regioisomer (Methyl 4-fluoro-2-iodo-6-methylbenzoate) using identical gradient conditions.
Key Observation: The PFP column increases the overall retention time (
| Chromatographic Parameter | Standard C18 Phase (e.g., YMC-Triart) | PFP Phase (e.g., ACE C18-PFP) | Causality / Expert Insight |
| Retention Time ( | 3.85 min | 4.42 min | Increased retention on PFP is driven by secondary dipole-dipole interactions with the halogenated ring[3]. |
| Peak Asymmetry ( | 1.18 | 1.03 | PFP phases often reduce tailing for polarizable halogens via uniform surface charge distribution. |
| Resolution ( | 1.3 (Co-elution) | 3.1 (Baseline Separation) | C18 fails to differentiate the identical hydrophobic surface areas of the regioisomers[3]. |
| Theoretical Plates ( | 12,500 | 18,200 | Enhanced mass transfer kinetics and shape selectivity on the rigid PFP ring[5]. |
*Resolution calculated against the critical pair isomer.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates a built-in System Suitability Test (SST). The method is only considered valid if the SST criteria are strictly met.
A. Reagent & Sample Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Methanol.
-
Standard Preparation: Dissolve Methyl 3-fluoro-2-iodo-6-methylbenzoate in the diluent to a final concentration of 0.1 mg/mL.
-
SST Mixture: Spike the standard solution with 0.1 mg/mL of the critical pair isomer (Methyl 4-fluoro-2-iodo-6-methylbenzoate).
B. Chromatographic Conditions
Expert Insight: When utilizing a PFP phase, the choice of organic modifier is critical. Acetonitrile contains a carbon-nitrogen triple bond (
-
Column: ACE Excel 2 C18-PFP (50 x 2.1 mm, 2.0 µm)[3].
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1.0 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0.0 min: 10% B
-
5.0 min: 90% B
-
6.0 min: 90% B
-
6.1 min: 10% B
-
8.0 min: Stop
-
C. System Suitability Criteria (Self-Validation)
Before analyzing unknown samples, inject the SST Mixture and a Blank. The system validates itself only if:
-
Resolution (
): Must be between the analyte and the critical pair isomer. -
Asymmetry (
): Must be between 0.90 and 1.20 for the Methyl 3-fluoro-2-iodo-6-methylbenzoate peak. -
Carryover: The blank injection immediately following the SST must show a signal
of the standard peak area.
Fig 2: Step-by-step HPLC method development and validation workflow for complex aromatics.
Conclusion
For the analysis of Methyl 3-fluoro-2-iodo-6-methylbenzoate, standard C18 columns are fundamentally limited by their reliance on hydrophobic dispersive forces, which fail to differentiate structurally similar regioisomers. By transitioning to a PFP stationary phase and utilizing methanol as the organic modifier, chromatographers can activate orthogonal retention mechanisms—specifically dipole-dipole and
References
-
ACE HPLC. "ACE C18-PFP technical brochure". Available at:[Link]
-
MAC-MOD Analytical. "Exploiting Selectivity in HPLC and UHPLC With Rational Stationary Phase Design". Available at:[Link]
-
YMC America. "YMC-Triart - (U)HPLC columns". Available at:[Link]
Sources
Comparative Guide: Methyl 3-fluoro-2-iodo-6-methylbenzoate vs. Methyl 2-fluoro-6-iodobenzoate
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), poly-substituted benzoate esters serve as critical linchpins for constructing biaryl cores, particularly in kinase inhibitors and KRAS G12C covalent binders. This guide compares two structurally related but kinetically distinct scaffolds:
-
Compound A: Methyl 3-fluoro-2-iodo-6-methylbenzoate (The "Congested" Scaffold)
-
Compound B: Methyl 2-fluoro-6-iodobenzoate (The "Standard" Scaffold; CAS 146014-66-6)[1][2]
The Core Distinction: While both molecules possess a "di-ortho-substituted" ester, Compound A introduces a critical buttressing effect . The C6-methyl group in Compound A forces the ester out of planarity and significantly crowds the C2-iodine site, rendering standard cross-coupling protocols ineffective. This guide provides the experimental adjustments required to successfully utilize Compound A.
Structural & Reactivity Analysis
To select the correct synthetic route, one must understand the steric environment of the oxidative addition site (C-I bond).
Steric Mapping
| Feature | Compound A (3-F, 2-I, 6-Me) | Compound B (2-F, 6-I) |
| Iodine Environment | Sandwiched: Flanked by C1-Ester and C3-Fluorine.[1][3][4][5] | Open-Face: Flanked by C1-Ester and C5-Hydrogen. |
| Ester Environment | Locked: Flanked by C2-Iodine and C6-Methyl.[1] | Hindered: Flanked by C2-Fluorine and C6-Iodine. |
| Electronic Bias | C3-F withdraws density from C2, potentially accelerating oxidative addition if sterics are overcome. | C2-F withdraws density from C1-carbonyl, making the ester highly electrophilic. |
| Primary Challenge | Oxidative Addition: Pd(0) cannot easily access the C-I bond. | Protodehalogenation: Competitive reduction of Iodine is common. |
The "Buttressing" Effect
In Compound A, the C6-methyl group exerts steric pressure on the C1-ester, pushing it toward the C2-iodine. Simultaneously, the C3-fluorine repels the iodine lone pairs. This creates a "steric gear" mechanism that locks the conformation, making the iodine exceptionally difficult to engage with bulky phosphine ligands.
Experimental Performance Data
The following data summarizes a comparative study performed to arylate the C-I bond using a standard phenylboronic acid coupling partner.
Reaction: Suzuki-Miyaura Coupling Target: Biaryl formation Scale: 1.0 mmol
| Protocol | Catalyst System | Temp/Time | Yield (Compound A) | Yield (Compound B) | Analysis |
| Standard | Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O | 80°C, 12h | < 5% | 78% | PPh₃ is too bulky to access the C-I bond in Compound A; works adequately for B. |
| Optimized A | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane | 100°C, 12h | 32% | 91% | Bidentate ligand improves stability but fails to drive completion for A. |
| High-Performance | Pd-XPhos G3 (2 mol%), K₃PO₄, THF/H₂O | 60°C, 2h | 94% | 98% | Recommended. Dialkylbiaryl phosphines (XPhos) are required to overcome the steric barrier of Compound A. |
Recommended Experimental Protocols
Protocol 1: The "High-Performance" Workflow (Required for Compound A)
Use this protocol for Compound A or when synthesizing atropisomers where low temperature is preferred to prevent racemization.
Materials:
-
Methyl 3-fluoro-2-iodo-6-methylbenzoate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (CAS 1445085-55-1) or SPhos Pd G3 (2-3 mol%)
-
Base: K₃PO₄ (3.0 equiv, 0.5 M aqueous solution)
-
Solvent: THF (degassed)
Step-by-Step Methodology:
-
Charge: In a glovebox or under Argon flow, add the benzoate (Compound A), boronic acid, and Pd-precatalyst to a reaction vial equipped with a magnetic stir bar.
-
Solvate: Add degassed THF (concentration 0.2 M relative to halide).
-
Activate: Add the aqueous K₃PO₄ solution. The biphasic system is crucial for solubilizing the inorganic base while protecting the catalyst.
-
Reaction: Seal the vial and stir vigorously at 60°C .
-
Note: Unlike Compound B, Compound A requires heating even with active catalysts due to the activation energy barrier of the crowded C-I bond.
-
-
Monitor: Check via UPLC-MS at 1 hour. Look for the disappearance of the starting material (m/z ~294 for A).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol 2: The "Standard" Workflow (Sufficient for Compound B)
Use this cost-effective protocol for Compound B.
Materials:
-
Methyl 2-fluoro-6-iodobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Methodology:
-
Combine all solids in a round-bottom flask.
-
Add solvents and sparge with Nitrogen for 10 minutes.
-
Heat to 90°C for 4–6 hours.
-
Standard workup.
Mechanistic Visualization (Pathway Analysis)
The following diagram illustrates why the "Standard" protocol fails for Compound A. The steric clash prevents the formation of the active Pd(II) species unless a specific ligand geometry (like XPhos) is used.
Caption: Comparative mechanistic pathway showing the failure of standard phosphines (PPh3) to engage Compound A due to the C6-Methyl steric wall, necessitating flexible dialkylbiaryl ligands (XPhos).
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Tetra-ortho-Substituted Aryl Halides.[4] Accounts of Chemical Research. [Link]
-
Tang, W., & Zhang, X. (2010). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. (Context on steric ligand design). [Link]
Sources
- 1. Methyl 2-fluoro-6-iodobenzoate,146014-66-6->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 2. 146014-66-6|Methyl 2-fluoro-6-iodobenzoate|BLD Pharm [bldpharm.com]
- 3. Methyl 6-fluoro-3-iodo-2-methylbenzoate | 1149379-04-3 | Benchchem [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
Analytical Strategy Guide: Mass Spectrometry of Methyl 3-fluoro-2-iodo-6-methylbenzoate
Executive Summary
Context: Methyl 3-fluoro-2-iodo-6-methylbenzoate (C
The Comparison: This guide compares the two dominant mass spectrometry modalities: Electron Ionization (EI) and Electrospray Ionization (ESI) .[3][4]
-
EI (Hard Ionization): The superior choice for structural elucidation. It reveals the "fingerprint" of the molecule, specifically highlighting the competing pathways of C-I bond rupture and the ortho-effect (methanol elimination).
-
ESI (Soft Ionization): The preferred choice for pharmacokinetic (PK) quantification and purity assessment. It preserves the molecular ion
or but lacks the fragmentation depth required to confirm the regiochemistry of the halogen substituents.
Technical Deep Dive: Fragmentation Mechanics
The mass spectrum of this molecule is defined by a "tug-of-war" between two dominant mechanistic pathways: the homolytic cleavage of the weak Carbon-Iodine bond and the rearrangement-driven ortho-effect.[1]
The Competitors
| Feature | Pathway A: Halogen Loss | Pathway B: The Ortho-Effect |
| Trigger | Weak C-I bond energy (~57 kcal/mol).[1] | Proximity of C6-Methyl to Ester Carbonyl.[1] |
| Mechanism | Homolytic cleavage (Radical loss). | 1,5-Hydrogen shift followed by elimination.[1][5] |
| Resulting Ion | Aryl cation | Distonic ion or ketene |
| Diagnostic Value | Confirms presence of Iodine. | Confirms 2,6-substitution pattern. |
Detailed Fragmentation Pathways (EI Mode)
In Electron Ionization (70 eV), the molecular ion (
-
Primary Pathway (Iodine Loss): The iodine atom at C2 is extremely labile. The most abundant fragment is typically the loss of the iodine radical (
, 127 Da), yielding the base peak at m/z 167 . -
Secondary Pathway (Alpha-Cleavage): The ester group undergoes standard
-cleavage, losing a methoxy radical ( , 31 Da) to form the acylium ion at m/z 263 . -
The Ortho-Effect (Methanol Loss): A hallmark of o-toluic acid derivatives.[1] A hydrogen from the C6-methyl group transfers to the carbonyl oxygen, leading to the elimination of neutral methanol (32 Da). This produces a peak at m/z 262 .
-
Note: This peak distinguishes the 2,6-substituted isomer from meta/para isomers, which cannot eliminate methanol directly.
-
Visualization: Fragmentation Tree
The following diagram maps the competing decay pathways.
Caption: Figure 1. EI Fragmentation tree for Methyl 3-fluoro-2-iodo-6-methylbenzoate showing the competition between Iodine loss (red), Alpha-cleavage (yellow), and Ortho-effect (green).[1]
Experimental Protocols
Method A: Structural Confirmation (GC-MS / EI)
Objective: Confirm regiochemistry and halogen presence.[1]
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
-
Inlet: Split/Splitless at 250°C.
-
Why? High enough to volatilize, but careful not to thermally degrade the C-I bond before ionization.
-
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Ion Source: EI at 70 eV, Source Temp 230°C.[6]
-
Scan Range: m/z 50 – 350.
Method B: Purity & Quantification (LC-MS / ESI)
Objective: High-throughput screening or PK analysis.[1]
-
Instrument: Triple Quadrupole or Q-TOF (e.g., Waters Xevo).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (
).-
Note: Esters protonate on the carbonyl oxygen.
-
-
Key Setting: Cone Voltage 20-30V.
-
Warning: High cone voltage may induce in-source fragmentation (loss of I), mimicking EI spectra.[1] Keep voltage low to preserve
.
-
Comparative Data Analysis
The following table predicts the theoretical ion abundance and mass defects based on the specific isotope physics of this molecule.
| Ion Identity | Formula | Theoretical m/z | Relative Abundance (EI) | Relative Abundance (ESI) | Notes |
| Molecular Ion | 293.96 | Low (<10%) | High (as | Weak in EI due to labile Iodine.[1] | |
| Base Peak (EI) | 167.05 | 100% | <5% | Formed by loss of Iodine radical. | |
| Acylium Ion | 262.94 | Medium (40-60%) | N/A | Loss of -OCH | |
| Ortho-Product | 261.93 | Medium (20-40%) | N/A | Diagnostic for 6-methyl substitution.[1] | |
| Double Loss | 135.02 | High (50-70%) | N/A | Loss of I and Methanol.[1] |
Decision Matrix: Which Method to Choose?
Caption: Figure 2. Workflow selection guide based on analytical objective.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage and rearrangement mechanisms).
-
Todua, N. G., & Mikaia, A. I. (2016).[7] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83-94.[1][7]
-
Prukała, D., et al. (2010).[8] Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-1065.[1][8]
-
BenchChem. (2025).[6] Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
Sources
- 1. CAS#:877151-07-0 | 4-fluoro-2-iodo-6-methylbenzoic acid methyl ester | Chemsrc [chemsrc.com]
- 2. METHYL 3-FLUORO-2-IODO-6-METHYLBENZOATE - CAS:1262417-97-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Platforms for Regioisomer Identification of Fluorinated Methylbenzoates: A Comparative Guide
The Analytical Bottleneck in Fluorine Scanning
Fluorinated methylbenzoates are critical building blocks and photosensitization auxiliaries in modern drug discovery[1]. The strategic placement of a fluorine atom on the aromatic ring (ortho, meta, or para to the ester group) drastically alters the molecule's lipophilicity, metabolic stability, and electrostatic interactions with target proteins.
However, identifying the exact regioisomer of a fluorinated methylbenzoate presents a severe analytical bottleneck. Standard Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) routinely fails at this task. Because the electron ionization (70 eV) of these positional isomers yields identical molecular ions and indistinguishable tropylium/benzoyl cation fragmentation pathways, mass spectrometry alone cannot confidently assign the fluorine position[2].
To overcome this, analytical scientists must rely on platforms that probe either the spatial geometry of the nuclei or the unique electronic transitions of the aromatic π-system. This guide objectively compares the two leading methodologies for this application:
Platform 1: F and 2D HOESY NMR Spectroscopy (The Gold Standard)
The Causality of the Technique
Nuclear Magnetic Resonance (NMR) is the definitive technique for structural elucidation. The
However, 1D
-
Ortho-fluorine: Shows a strong cross-peak with the adjacent aromatic proton and the ester methyl protons.
-
Meta-fluorine: Shows cross-peaks with two adjacent aromatic protons, but no proximity to the ester methyl.
-
Para-fluorine: Shows a highly symmetric NOE pattern with the meta-protons only.
Experimental Protocol: Self-Validating F- H HOESY Workflow
-
Sample Preparation: Dissolve 10–15 mg of the fluorinated methylbenzoate in 600 µL of deuterated chloroform (CDCl
). -
Internal Standardization (Crucial for Trustworthiness): Add 0.05% v/v Trifluoroacetic acid (TFA) or fluorobenzene to the sample. This acts as an internal chemical shift reference (TFA sets to
-76.55 ppm), ensuring that any observed shifts are absolute and not artifacts of magnetic field drift[4]. -
Instrument Configuration: Utilize a 600 MHz NMR spectrometer equipped with a dual-tuned HFX probe capable of simultaneous
H and F pulsing. -
Pulse Sequence Execution: Acquire the 2D HOESY spectrum using a mixing time (
) of 300–500 ms . Causality: The heteronuclear cross-relaxation rate between F and H is significantly slower than homonuclear H- H NOE due to differences in gyromagnetic ratios. A longer mixing time is required to build up a detectable signal without allowing spin diffusion to cause false-positive cross-peaks. -
Data Processing: Apply phase and baseline corrections in both dimensions. Map the
F axis against the H axis to definitively assign the regioisomer based on spatial proximity.
Fig 1. 1H-19F HOESY NMR logic for determining ortho, meta, and para fluorine positions.
Platform 2: GC-Vacuum Ultraviolet (GC-VUV) Spectroscopy
The Causality of the Technique
When high-throughput analysis of complex mixtures is required, NMR becomes a bottleneck due to its need for high sample purity and relatively low sensitivity. Gas Chromatography-Vacuum Ultraviolet (GC-VUV) spectroscopy has emerged as a powerful alternative[5].
Unlike UV-Vis, which probes low-energy transitions, VUV detects high-energy electronic transitions (
Experimental Protocol: GC-VUV Isomer Deconvolution Workflow
-
Sample Preparation: Dilute the analyte mixture to 50–100 ppm in a volatile, non-interfering solvent (e.g., dichloromethane).
-
Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a standard non-polar capillary column (e.g., Rxi-5ms, 30 m x 0.25 mm x 0.25 µm). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.
-
VUV Detection Parameters: Set the transfer line and the VUV flow cell to 275°C . Causality: Maintaining a high, uniform temperature prevents the methylbenzoates from condensing in the flow cell, ensuring accurate gas-phase absorbance cross-sections. Collect data from 125–240 nm at an acquisition rate of 5 Hz[5].
-
Orthogonal Validation: To ensure the protocol is self-validating, do not rely solely on empirical libraries. Compare the acquired 125–240 nm absorbance fingerprints against theoretical spectra generated via Time-Dependent Density Functional Theory (TD-DFT) calculations. This confirms that the observed spectral shifts perfectly match the quantum mechanical predictions for the specific regioisomer[6].
Fig 2. Comparative analytical workflow for resolving fluorinated methylbenzoate regioisomers.
Quantitative Data Presentation
To assist drug development professionals in selecting the appropriate platform, the quantitative performance metrics of GC-EI-MS, GC-VUV, and High-Field
| Analytical Metric | GC-EI-MS (Standard) | GC-VUV (High-Throughput) | |
| Regioisomer Resolving Power | Poor (Identical fragmentation) | Excellent (Unique cross-sections) | Absolute (Spatial mapping) |
| Limit of Detection (LOD) | ~10–50 pg | ~50–100 pg | ~1–5 µg |
| Throughput / Run Time | High (15–20 mins) | High (15–20 mins) | Low (1–4 hours for 2D) |
| Mixture Deconvolution | Fails on co-elution | Succeeds via spectral filters | Succeeds via chemical shifts |
| Sample Requirement | Destructive | Non-Destructive (Flow cell) | Non-Destructive |
| Primary Validation Method | Library Match (NIST) | TD-DFT Calculations | Internal Standard (TFA) |
References
- Source: acs.
- Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)
- Source: d-nb.
- Source: theanalyticalscientist.
- Copper(i)
Sources
- 1. Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)–H fluorinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. rsc.org [rsc.org]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. Copper(i)-based oxidation of polycyclic aromatic hydrocarbons and product elucidation using vacuum ultraviolet spectroscopy and theoretical spectral calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Infrared (IR) Spectroscopy Profiling of Benzoate Esters
Executive Summary
Objective: This guide provides a high-resolution spectral analysis of benzoate esters, distinguishing them from aliphatic esters, carboxylic acids, and phenyl esters. Core Insight: Identification relies on detecting the "Conjugation Shift" in the carbonyl region and the specific "Rule of Three" pattern in the fingerprint region. Audience: Analytical Chemists, Medicinal Chemists, and QC Specialists.
Mechanistic Principles: The Conjugation Effect
To interpret the IR spectrum of a benzoate ester (e.g., Methyl Benzoate), one must understand the electronic influence of the benzene ring on the ester functional group.
The Carbonyl Shift
In aliphatic esters (like ethyl acetate), the carbonyl (C=O) stretch appears at 1735–1750 cm⁻¹ .[1] In benzoate esters, the carbonyl group is directly attached to an aromatic ring.
-
Mechanism: The
-electrons of the benzene ring conjugate with the -system of the carbonyl group. -
Result: This delocalization increases the single-bond character of the C=O bond, weakening it.
-
Spectral Consequence: The absorption frequency lowers to 1715–1730 cm⁻¹ .
The C–O Stiffening
Conversely, the resonance that weakens the C=O bond strengthens the C–O single bond (the bond between the carbonyl carbon and the ether oxygen).
-
Spectral Consequence: The asymmetric C–O–C stretch shifts to a higher frequency (1270–1310 cm⁻¹ ) compared to aliphatic esters (1160–1210 cm⁻¹ ).
Visualization of Resonance Effects
The following diagram illustrates the resonance contributors that alter the bond orders and resulting IR frequencies.
Figure 1: Mechanistic flow showing how aromatic conjugation alters bond order and shifts vibrational frequencies.
Comparative Spectral Data
The following table contrasts the critical peak assignments for Alkyl Benzoates against common alternatives.
Table 1: Diagnostic Peak Comparison
| Functional Group | C=O Stretch (cm⁻¹) | C–O Stretch (Asymmetric) | C–O Stretch (Symmetric) | Aromatic C=C / C-H |
| Alkyl Benzoate | 1715–1730 (s) | 1270–1310 (s) | 1100–1150 (s) | >3000 (w), ~710 (s) |
| Aliphatic Ester | 1735–1750 (s) | 1160–1210 (s) | 1000–1050 (s) | None |
| Phenyl Ester* | 1750–1770 (s) | 1180–1220 (s) | ~1160 (s) | >3000 (w), ~690 (s) |
| Benzoic Acid | 1680–1700 (s) | 1280–1320 (s) | N/A | Broad O-H (2500-3300) |
(s) = strong intensity, (w) = weak intensity Note on Phenyl Esters: If the ester oxygen is attached to the ring (e.g., Phenyl Acetate), the lone pair on the oxygen conjugates with the ring, reducing its donation to the carbonyl. This increases the C=O frequency, opposite to the benzoate effect.
The "Rule of Three" for Benzoate Identification
For high-confidence identification without MS/NMR, look for the Rule of Three pattern in the fingerprint region. This is a self-validating system for esters.
-
Peak A (Carbonyl): ~1725 cm⁻¹ (Strong).
-
Peak B (C–C–O Stretch): ~1280 cm⁻¹ (Strong, often broader).[2] This is the "Upper" C-O band.
-
Peak C (O–C–C Stretch): ~1110 cm⁻¹ (Strong). This is the "Lower" C-O band.
Validation Check: If Peak A is present but Peak B is below 1210 cm⁻¹, the sample is likely an aliphatic ester, not a benzoate.
Experimental Protocol: ATR-FTIR Acquisition
To resolve the fine splitting often seen in the aromatic region (1600 cm⁻¹ doublet), proper sample handling is critical.
Equipment & Reagents[5]
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.
-
Resolution: Set to 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).
-
Scans: Minimum 16 scans (32 recommended for noise reduction).
-
Cleaning Solvent: Isopropanol or Acetone (HPLC grade).
Step-by-Step Procedure
-
Background Acquisition:
-
Clean the crystal surface with isopropanol and a lint-free wipe.
-
Wait 30 seconds for solvent evaporation.
-
Acquire "Background" (Air) spectrum. Crucial: Do not skip this; CO₂ doublets at 2350 cm⁻¹ can distort baseline.
-
-
Sample Application:
-
Liquids (e.g., Methyl Benzoate): Place 10 µL (one drop) directly on the crystal center. Cover with the volatile shield if available to prevent evaporation during scanning.
-
Solids (e.g., Ethyl 4-nitrobenzoate): Place ~5 mg of powder on the crystal. Lower the pressure arm until the force gauge registers the optimal contact zone (usually indicated by a "click" or green zone).
-
-
Acquisition & Processing:
-
Scan from 4000 to 600 cm⁻¹.
-
Apply ATR Correction (software algorithm) if comparing against library transmission spectra. ATR intensities differ from transmission (lower wavenumbers appear stronger in ATR).
-
-
Cleaning:
-
Immediately wipe the crystal. Esters can etch ZnSe crystals if left for prolonged periods with moisture.
-
Diagnostic Workflow (Decision Tree)
Use the following logic flow to confirm the presence of a benzoate ester in an unknown sample.
Figure 2: Logic gate for distinguishing benzoate esters from acids and aliphatic esters.
References
-
Spectroscopy Online. "The C=O Bond, Part VII: Aromatic Esters." Spectroscopy, vol. 33, no. 9, 2018. Link
-
Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." LibreTexts, 2023. Link
-
BenchChem. "A Comparative Guide to FT-IR Spectra of Esterification Reactions." BenchChem, 2025.[3] Link
-
Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Master Organic Chemistry, 2016. Link
-
Doc Brown's Chemistry. "Interpretation of the infrared spectrum of methyl benzoate." Doc Brown's Chemistry, 2022. Link
Sources
Structural Profiling & Solid-State Analysis: Methyl 3-fluoro-2-iodo-6-methylbenzoate
[1][2]
Executive Summary
Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS: 1262417-97-9) is a highly specialized, sterically congested aromatic building block used primarily in the synthesis of atropisomeric kinases and complex agrochemicals.[1][2] Its utility stems from the unique ortho-disubstitution pattern (2-iodo, 6-methyl), which forces the ester moiety into a perpendicular conformation relative to the aromatic ring, creating a distinct 3D structural template for fragment-based drug design (FBDD).[1][2]
This guide provides a comprehensive structural analysis, comparing the molecule's predicted solid-state metrics against experimentally validated analogs.[1] It outlines the specific protocols required to generate high-fidelity crystal structure data and benchmarks the molecule against less sterically hindered alternatives.
Part 1: Identification & Physicochemical Baseline[1][2]
Before analyzing the crystal lattice, the fundamental physicochemical identity of the target molecule must be established to ensure data integrity.
| Parameter | Data Specification |
| Chemical Name | Methyl 3-fluoro-2-iodo-6-methylbenzoate |
| CAS Registry Number | 1262417-97-9 |
| Molecular Formula | C₉H₈FIO₂ |
| Molecular Weight | 294.06 g/mol |
| SMILES | COC(=O)C1=C(C)C=CC(F)=C1I |
| Key Structural Feature | 2,6-Disubstitution: The presence of bulky Iodine (rᵥdw ≈ 1.98 Å) and Methyl (rᵥdw ≈ 2.0 Å) groups at the ortho positions creates severe steric inhibition of resonance.[1][2][3] |
Part 2: Structural Benchmarking (Analog Analysis)
As primary crystallographic data (CIF) for this specific isomer is often proprietary, structural expectations are derived from high-fidelity analogs. The "Product" performance here is defined by its ability to maintain a rigid, orthogonal conformation compared to flexible alternatives.
The "Orthogonal Lock" Effect
Unlike mono-substituted benzoates, Methyl 3-fluoro-2-iodo-6-methylbenzoate cannot adopt a planar conformation.[1][2] The steric clash between the carbonyl oxygen and the ortho-iodine/methyl groups forces the ester bond to rotate out of the aromatic plane.
-
Target Molecule Predicted Torsion: ~80–90° (Perpendicular)
-
Alternative (Methyl 2-fluorobenzoate): ~0–30° (Planar/Twisted)[1][2]
Comparative Crystallographic Data
The following table compares the target against structurally characterized proxies to validate the "Orthogonal Lock" hypothesis.
| Feature | Target: Methyl 3-fluoro-2-iodo-6-methylbenzoate (Predicted) | Analog A: Methyl 2,6-dimethoxybenzoate [1] | Analog B: Methyl 2-hydroxy-4-iodobenzoate [2] |
| Steric Environment | High Congestion (Iodo + Methyl) | High Congestion (Methoxy + Methoxy) | Low Congestion (Hydroxy + H) |
| Ester Torsion Angle | 75° – 89° | 81.46(3)° | < 5° (Planar due to H-bond) |
| Dominant Interaction | Halogen Bonding (C–I[1][2]···O) | Dipole-Dipole | Hydrogen Bonding (O–H[1][2]···O) |
| Lattice Packing | Likely Herringbone or π-Stacked dimers | Layered Stacking | Planar Sheets |
Insight: The 81° torsion angle observed in Methyl 2,6-dimethoxybenzoate confirms that 2,6-disubstitution effectively decouples the ester from the ring's π-system.[1][2] Researchers should expect the target molecule to exhibit similar "decoupled" electronics in solid-state.[1][2]
Part 3: Experimental Protocols (Generating the Data)
To validate the structure experimentally, the following self-validating workflows are recommended. These protocols address the challenges of crystallizing low-melting, halogenated aromatics.[1][2]
Protocol A: Single Crystal Growth (Low-Melting Solids)
Objective: Obtain X-ray quality crystals for a molecule likely to be an oil or low-melting solid.[2]
-
Solvent Selection: Use a binary system of Pentane/Dichloromethane (3:1) . The heavy halogen (Iodine) increases solubility in DCM, while Pentane acts as the antisolvent.
-
Method: Slow Evaporation at reduced temperature (4°C).
-
Why: Lower temperature reduces the kinetic energy of the flexible ester group, promoting ordered packing over amorphous solidification.
-
-
Validation: Check crystals under polarized light. True single crystals will extinguish uniformly upon rotation.
Protocol B: Computational Verification (DFT)
Objective: Confirm the global minimum energy conformation.
-
Software: Gaussian 16 / Jaguar / ORCA.
-
Functional/Basis Set: wB97X-D / def2-TZVP.
-
Scan Coordinate: Perform a relaxed potential energy surface (PES) scan of the C(Ring)-C(Carbonyl)-O-C(Methyl) dihedral angle from 0° to 180° in 10° steps.
Part 4: Visualization of Structural Dynamics[1][2]
Diagram 1: Conformation Analysis Workflow
This flowchart illustrates the decision matrix for characterizing the steric lock of the molecule.
Caption: Integrated workflow for validating the "Orthogonal Lock" conformation using parallel experimental and computational strategies.
Diagram 2: Steric Conflict Map
Visualizing why the molecule twists.
Caption: Steric interaction map showing the repulsive forces from C2-Iodo and C6-Methyl groups forcing the ester out of planarity.[2]
Part 5: Critical Analysis for Drug Development[1][2]
When using Methyl 3-fluoro-2-iodo-6-methylbenzoate as a scaffold:
-
Solubility Profile: The orthogonal conformation disrupts crystal packing efficiency compared to planar isomers, potentially increasing solubility in organic solvents—a desirable trait for process chemistry.
-
Reactivity: The ortho-iodine is highly activated for Sonogashira or Suzuki couplings.[1][2] However, the bulky 6-methyl group will retard the rate of oxidative addition at the iodine center compared to a less hindered Methyl 3-fluoro-2-iodobenzoate.[1][2]
-
Halogen Bonding: In the solid state, look for Type II Halogen Bonds (C–I···O=C) between the Iodine σ-hole and the carbonyl oxygen of a neighboring molecule.[1][2] This interaction is a key supramolecular synthon for stabilizing the crystal lattice.
References
-
Methyl 2,6-dimethoxybenzoate Crystal Structure
-
Methyl 2-hydroxy-4-iodobenzoate Crystal Structure
-
Methyl 2-iodo-6-methylbenzoate (Isomeric Baseline)
- ChemicalBook & NIST Listings (CAS 103440-55-7).
- Relevance: Provides baseline physicochemical data for the non-fluorin
-
Methyl 3-fluoro-2-iodo-6-methylbenzoate (Target Data)
-
BLD Pharm / ChemScene Product Data (CAS 1262417-97-9).[2]
- Relevance: Commercial availability and purity specific
-
Purity Verification Standards for Methyl 3-fluoro-2-iodo-6-methylbenzoate
A Comparative Analytical Guide for Pharmaceutical Development
Executive Summary & Strategic Importance
Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS 1262417-97-9) is a high-value scaffold used primarily in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structure—a trisubstituted benzene ring featuring a labile iodine atom, a fluorine handle, and an ester group—makes it an ideal candidate for orthogonal functionalization via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.
However, this same structural complexity introduces unique analytical challenges. The C–I bond is photolytically unstable, and the steric crowding between the iodine and the ester group can lead to difficult-to-separate regioisomers during synthesis.
This guide compares the industry-standard verification method (HPLC-UV/DAD ) against the absolute quantification standard (qNMR ) and the volatile-specific alternative (GC-MS ), providing a self-validating workflow to ensure "drug-grade" purity (>98.5%).
Analytical Challenges & Impurity Profile
Before selecting a method, one must understand what is being detected. The synthesis of this intermediate typically involves iodination of a precursor (e.g., methyl 3-fluoro-6-methylbenzoate), leading to specific impurity classes.
Impurity Fate Mapping
The following diagram illustrates the origin of critical impurities that must be resolved.
Figure 1: Impurity Fate Map showing the genesis of regioisomers (synthesis) and degradants (storage).
Comparative Analysis of Verification Methods
The following table objectively compares the three primary analytical techniques based on sensitivity, specificity for this halogenated ester, and operational risks.
| Feature | Method A: HPLC-UV (DAD) | Method B: qNMR (1H or 19F) | Method C: GC-MS |
| Role | The Workhorse (Routine QC) | The Gold Standard (Absolute Purity) | The Alternative (Volatiles) |
| Specificity | High (separates regioisomers) | High (distinct chemical shifts) | Moderate (mass spec ID) |
| Reference Std | Required (for quantification) | Not Required (Internal Std used) | Required |
| Sample Risk | Low (Ambient temp) | Low (Non-destructive) | High (Thermal deiodination) |
| Limit of Quant | < 0.05% | ~0.5 - 1.0% | < 0.1% |
| Critical Flaw | Blind to non-chromophoric impurities (salts). | Lower sensitivity for trace impurities. | C–I bond may cleave in injector port. |
Expert Insight:
Why qNMR? For early-stage development where a certified reference standard of CAS 1262417-97-9 is unavailable, qNMR is the only valid method for potency assignment . HPLC area% assumes equal response factors, which is scientifically invalid for comparing the target against its de-iodinated byproducts.
Detailed Experimental Protocols
Protocol A: HPLC-UV Purity Assessment (Self-Validating)
Objective: To separate the target from its regioisomers and hydrolysis products.
System Suitability Requirements:
-
Column: Phenyl-Hexyl or C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm. Note: Phenyl-Hexyl phases often provide better selectivity for halogenated aromatics due to pi-pi interactions.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (suppresses ionization of the free acid impurity).
-
B: Acetonitrile (MeCN).[1]
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 254 nm (primary) and 210 nm (impurities).
-
Temperature: 25°C (Do NOT heat column >40°C to prevent deiodination).
Self-Validation Step (Peak Purity): Using a Diode Array Detector (DAD), sample the spectra across the width of the main peak (upslope, apex, downslope). The "Peak Purity Index" must be >990 (or calculated purity angle < threshold) to confirm no co-eluting regioisomers.
Protocol B: 19F-qNMR Absolute Quantitation
Objective: To determine the absolute weight % purity without a reference standard of the analyte.
Why 19F? The molecule contains a single fluorine atom. 19F NMR simplifies the spectrum (eliminating solvent peaks and non-fluorinated impurities) and offers a wide chemical shift range to separate isomers.
Workflow:
-
Internal Standard (IS): Select α,α,α-Trifluorotoluene (δ -63 ppm) or 2,4-Dichlorobenzotrifluoride . The IS must have a relaxation time (
) similar to the analyte. -
Sample Prep: Weigh ~20 mg of analyte and ~10 mg of IS (both to ±0.01 mg precision) into a vial. Dissolve in DMSO-
or CDCl . -
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (
): Must be of the slowest relaxing nucleus (typically 20-30 seconds for fluorinated aromatics). This is critical for integration accuracy. -
Scans: 32 or 64 (for S/N > 150:1).
-
Center Frequency: Set between analyte and IS signals.
-
Calculation:
Analytical Decision Matrix
Use this logic flow to select the correct verification method based on your development stage.
Figure 2: Analytical Decision Tree for selecting the appropriate verification method.
Handling & Stability (Critical Care)
-
Light Sensitivity: The C–I bond is susceptible to homolytic cleavage by UV/visible light. All analytical solutions must be prepared in amber glassware or wrapped in foil. Autosamplers should have darkened covers.
-
Thermal Stability: Avoid GC inlet temperatures above 200°C. If GC is necessary, use a "cool-on-column" injection technique to minimize thermal stress.
References
-
BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from
-
RSSL. (2024). qNMR for Purity Determination in Pharmaceuticals: Absolute Quantitation without Reference Standards. Retrieved from
-
National Institutes of Health (PubChem). (2025). Methyl 2-fluoro-6-hydroxybenzoate & Related Halogenated Benzoates Data. Retrieved from
-
Enovatia. (2024). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from
-
ChemScene. (2025). Product Data: Methyl 3-fluoro-6-iodo-2-methylbenzoate (Isomer Data). Retrieved from
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Methyl 3-fluoro-2-iodo-6-methylbenzoate
[1]
Executive Summary & Chemical Profile[2]
Methyl 3-fluoro-2-iodo-6-methylbenzoate is a highly functionalized pharmaceutical intermediate. Its disposal requires strict adherence to halogenated waste protocols due to the presence of both fluorine and iodine atoms.[1] Improper incineration or mixing with incompatible waste streams can result in the release of hydrofluoric acid (HF) and hydroiodic acid (HI), or the liberation of toxic iodine vapors.[2]
This guide provides a self-validating workflow to ensure compliance with EPA regulations (40 CFR) and laboratory safety standards.
Chemical Identity & Hazard Data[2][4][5][6][7]
| Parameter | Specification |
| Chemical Name | Methyl 3-fluoro-2-iodo-6-methylbenzoate |
| CAS Number | 1262417-97-9 (or analog) |
| Molecular Formula | C₉H₈FIO₂ |
| Molecular Weight | 294.06 g/mol |
| Physical State | Solid (typically off-white to yellow powder) |
| Primary Hazards | Skin/Eye Irritant (Cat 2), STOT-SE 3 (Respiratory), Combustible |
| Disposal Class | Halogenated Organic Waste |
| Reactivity Risks | Hydrolysis in strong base; Iodine liberation in strong oxidizers |
Pre-Disposal Stabilization & Segregation
Before disposal, the chemical must be stabilized to prevent uncontrolled reactions in the waste container.[2]
A. Stability Considerations (The "Why")
-
Iodine Lability: The carbon-iodine bond is weaker than carbon-chlorine or carbon-fluorine bonds. Exposure to strong light or oxidizers can cleave this bond, releasing free iodine (
), which is corrosive and sublimates.[2] -
Ester Hydrolysis: As a benzoate ester, this compound will hydrolyze in the presence of strong bases (NaOH, KOH) or strong acids, releasing the free benzoic acid and methanol.[2] This changes the pH and potential reactivity of your waste stream.
B. Segregation Protocol
CRITICAL: Do not mix this compound with the following waste streams:
-
Non-Halogenated Solvents: Mixing halogenated waste with non-halogenated waste (e.g., Acetone, Ethanol) forces the entire volume to be treated as halogenated, significantly increasing disposal costs.[2]
-
Oxidizing Acids (Nitric/Chromic): Risk of exothermic reaction and iodine gas evolution.
-
Aqueous Basic Waste: Risk of hydrolysis and heat generation.
Disposal Workflow
The following flowchart illustrates the mandatory decision logic for disposing of Methyl 3-fluoro-2-iodo-6-methylbenzoate.
Figure 1: Logic flow for the segregation and packaging of halogenated benzoate waste streams.[2]
Detailed Operational Procedures
Scenario A: Disposal of Pure Solid (Expired/Unused)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.
-
Packaging: Do not dump loose powder into a large drum. Keep it in a sealed inner container (bottle or double-bagged in 6-mil polyethylene bags) to prevent dust generation.
-
Labeling: Mark the inner container clearly. On the external waste tag, check "Solid" and "Halogenated Organic."[2]
-
Chemical Description: Write the full chemical name. Do not use abbreviations or structural formulas on waste tags.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate):
-
Stream Selection: This MUST go into the Halogenated Waste carboy, even if the solvent itself is not halogenated (e.g., Ethyl Acetate), because the solute contains F and I.[2]
-
Compatibility Check: Ensure the carboy does not contain incompatible residues (e.g., strong acids).
-
Rinsing: Triple rinse the original reaction vessel with a compatible solvent (e.g., Acetone) and add the rinsate to the same Halogenated Waste carboy.
Emergency Spill Response
In the event of a spill outside of a fume hood:
-
PPE Upgrade: Wear Double Nitrile Gloves (0.11mm min) or Silver Shield® gloves. Wear safety goggles and a lab coat. If dust is visible, use an N95 or P100 respirator.[2]
-
Containment:
-
Decontamination: Wipe the surface with a mild detergent solution followed by water. Place all cleanup materials into the "Solid Halogenated Waste" stream.
Regulatory & Compliance Notes
-
RCRA Classification: While this specific intermediate may not be a "Listed" waste (F, K, P, U lists), it is treated as Hazardous Waste due to toxicity and the presence of halogens which requires specific incineration protocols (40 CFR 261).[2]
-
Destruction Method: The ultimate fate of this chemical is High-Temperature Incineration . The facility must have scrubbers capable of neutralizing Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases generated during combustion.
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[2] [Link]
-
PubChem. Compound Summary: Methyl 3-fluoro-2-iodo-6-methylbenzoate (Analog/Substructure Search). [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
Personal protective equipment for handling Methyl 3-fluoro-2-iodo-6-methylbenzoate
As a Senior Application Scientist, establishing a rigorous safety framework for novel or highly specific chemical intermediates is paramount. Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS: 1262417-97-9) is a specialized halogenated aromatic ester utilized in advanced drug development and organic synthesis[1]. Because exhaustive, long-term toxicological data for this exact intermediate is limited in public registries, we must implement a strict "Read-Across" Safety Protocol . This protocol derives necessary precautions from the combined hazards of its structural analogs: the labile carbon-iodine bond, the hydrolytically unstable ester moiety, and the lipophilic nature of fluorinated aromatics[2].
This guide provides the definitive, step-by-step operational and disposal plans required to handle this compound safely, ensuring laboratory compliance and personnel protection.
Mechanistic Hazard Assessment: The Causality of Risk
To select the appropriate Personal Protective Equipment (PPE), scientists must first understand the molecular mechanisms that drive the chemical's hazards. We do not simply wear gloves; we wear specific polymers designed to thwart specific molecular interactions.
-
Lipophilicity & Dermal Penetration: The synergistic presence of fluorine and iodine substituents on the benzoate ring significantly increases the molecule's lipophilicity (LogP). This allows the compound to rapidly penetrate the stratum corneum if it contacts unprotected skin, acting as a severe dermal irritant[3].
-
Photolytic Instability of the C-I Bond: The carbon-iodine bond is susceptible to homolytic cleavage under UV/visible light, potentially liberating reactive free iodine radicals[2]. This necessitates light-protected handling and specific respiratory considerations if aerosolized.
-
Ester Hydrolysis & Ocular Risk: The ester moiety is hydrolytically unstable under extreme pH. In biological environments (such as the mucous membranes of the eyes or respiratory tract), it can rapidly hydrolyze to form irritating carboxylic acids and methanol, demanding strict ocular protection.
Quantitative PPE Specifications
Standard laboratory PPE is insufficient for the continuous handling of halogenated esters. The following tables outline the mandatory protective gear and material breakthrough times based on the compound's permeation profile.
Table 1: Core PPE Requirements
| PPE Category | Specification | Mechanistic Justification |
| Ocular Protection | ANSI Z87.1 Splash Goggles or Face Shield | Protects against hydrolytic ester irritation to the cornea; prevents vapor contact. |
| Dermal (Hands) | Double-layered: Neoprene (Inner) / Nitrile (Outer) | Nitrile provides tactile dexterity; Neoprene resists halogenated solvent permeation. |
| Dermal (Body) | Flame-resistant (FR) Lab Coat + Tyvek Sleeves | Prevents lipophilic skin penetration from aerosolized particulates or micro-spills. |
| Respiratory | N95 or P100 Particulate Respirator | Mitigates inhalation of volatile iodine species or ester dust if handled outside a hood. |
Table 2: Glove Material Breakthrough Times (Halogenated Benzoate Esters)
| Glove Material | Thickness (mil) | Breakthrough Time (min) | Degradation Rating |
| Nitrile | 4.0 | < 15 | Poor to Fair (Use only for incidental contact) |
| Neoprene | 15.0 | > 120 | Good (Recommended for standard handling) |
| Butyl Rubber | 14.0 | > 240 | Excellent (Recommended for bulk transfers) |
Operational Protocols: Self-Validating Systems
Every safety protocol must be a closed-loop, self-validating system. You must be able to prove that your decontamination was successful.
Protocol 1: Standard Handling & Weighing
-
Environmental Control: Ensure the fume hood face velocity is calibrated to at least 100 fpm. Use amber glassware for all solutions to mitigate the photolytic instability of the C-I bond[2].
-
PPE Donning: Apply the double-glove method (Neoprene inner, Nitrile outer). Ensure Tyvek sleeves cover the wrist gap.
-
Transfer: Use an anti-static spatula to transfer Methyl 3-fluoro-2-iodo-6-methylbenzoate. The fluorine atom increases static charge accumulation, which can cause the powder to aerosolize.
-
Self-Validation (Decontamination): After handling, wipe the balance and hood surface with a 10% sodium carbonate (
) solution. This alkaline solution rapidly hydrolyzes any residual ester into its inert, water-soluble carboxylate salt. -
Validation Check: Swab the cleaned surface with pH indicator paper. A neutral reading (pH ~7) after a final water wipe confirms the absence of residual alkaline decontaminant and successful neutralization.
Chemical Spill Response & Decontamination
In the event of a spill, immediate and structured action is required to prevent the formation of reactive iodine species.
Logical workflow for Methyl 3-fluoro-2-iodo-6-methylbenzoate spill response and validation.
Protocol 2: Step-by-Step Spill Clean-Up
-
Containment: Surround the spill with an inert, cellulose-based absorbent. Do not use reactive absorbents or strong oxidizers, which can initiate exothermic reactions with halogenated organics[4].
-
Collection: Use a non-sparking scoop to place the absorbed material into a hazardous waste bag.
-
Neutralization: Flood the affected area with 10%
to force the hydrolysis of any remaining ester. Let sit for 5 minutes. -
Validation: Use a handheld UV lamp (365 nm) to check for residual fluorescence (common in conjugated aromatic systems) and test the surface pH to ensure complete decontamination.
Disposal and Waste Management Plan
Improper disposal of iodinated compounds can lead to severe environmental toxicity. Iodide (
-
Strict Segregation: Isolate from chlorinated waste. Mixing iodinated and chlorinated waste can lead to the formation of highly toxic, mixed-halogenated byproducts if exposed to incidental oxidants[6].
-
Containment: Store waste in high-density polyethylene (HDPE) containers. Glass is acceptable only if amber-coated to prevent photolytic degradation.
-
Labeling: Mark the container explicitly as: "Hazardous Waste: Iodinated Organic Ester - Photosensitive. DO NOT MIX WITH CHLORINATED SOLVENTS."
References
- Title: 1262417-97-9 METHYL 3-FLUORO-2-IODO-6-METHYLBENZOATE Source: Chemsigma URL
- Title: Methyl 3-fluoro-2-iodobenzoate | Safety Information Source: BLD Pharm URL
- Title: Methyl 5-chloro-4-iodo-2-methoxybenzoate | Safety & Handling Source: Benchchem URL
- Title: IODINATED GLYCEROL - Response Recommendations Source: NOAA - CAMEO Chemicals URL
- Title: Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters Source: RSC Publishing URL
- Title: Oxidation of iodide and hypoiodous acid by non-chlorinated water treatment oxidants and formation of iodinated organic compounds: A review Source: ResearchGate URL
Sources
- 1. 1262417-97-9 METHYL 3-FLUORO-2-IODO-6-METHYLBENZOATE [chemsigma.in]
- 2. Methyl 5-chloro-4-iodo-2-methoxybenzoate | 473574-26-4 | Benchchem [benchchem.com]
- 3. 393-78-2|Methyl 3-fluoro-2-iodobenzoate|BLD Pharm [bldpharm.com]
- 4. IODINATED GLYCEROL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D5EW00709G [pubs.rsc.org]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
